Product packaging for 2-Methoxycinnamic acid(Cat. No.:CAS No. 1011-54-7)

2-Methoxycinnamic acid

Cat. No.: B1664561
CAS No.: 1011-54-7
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-VOTSOKGWSA-N
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Description

(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It is functionally related to a trans-cinnamic acid.
See also: Cinnamomum cassia twig (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1664561 2-Methoxycinnamic acid CAS No. 1011-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
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InChI Key

FEGVSPGUHMGGBO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID60901605
Record name (2E)-3-(2-Methoxyphenyl)-2-propenoic acid
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Molecular Weight

178.18 g/mol
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CAS No.

1011-54-7, 6099-03-2
Record name trans-2-Methoxycinnamic acid
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Record name 2-Methoxycinnamic acid
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Record name trans-2-methoxycinnamic acid
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Record name (E)-o-methoxycinnamic acid
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Record name 2-METHOXYCINNAMIC ACID
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential signaling pathway interactions of 2-methoxycinnamic acid, a phenylpropanoid with growing interest in the scientific community. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented natural sources include:

  • Scrophularia takesimensis : A flowering plant belonging to the Scrophulariaceae family, this species has been shown to contain this compound in its aerial parts.[1]

  • Cinnamomum cassia (Chinese Cinnamon) : The essential oil and bark of this widely used spice are known to contain this compound and its derivatives, such as 2-methoxycinnamaldehyde.[2]

  • Brassica napus (Rapeseed) : this compound has been identified as a metabolite in this plant.[3]

While other species of Scrophularia and Cinnamomum may also contain this compound, S. takesimensis and C. cassia are the most specifically cited sources in the current scientific literature.

Quantitative Data on this compound from Natural Sources

At present, there is a notable scarcity of published quantitative data regarding the yield and purity of this compound isolated directly from its natural sources. The available literature primarily focuses on the identification and qualitative analysis of this compound. Further research is required to establish reliable quantitative measures from various plant materials and extraction methodologies. The following table summarizes the available, albeit limited, quantitative information.

Natural SourcePlant PartCompoundExtraction MethodYieldPurityReference
Cinnamomum cassiaBarkCinnamic AcidMicrowave-Assisted6.48 mg/100 mLNot Reported[4]
Cinnamomum cassiaBarkCinnamaldehydeMicrowave-Assisted244.45 mg/100 mLNot Reported[4]

Note: The data for Cinnamic Acid and Cinnamaldehyde from Cinnamomum cassia are included to provide context on the extraction of related phenylpropanoids from this source. Specific yield and purity data for this compound are not currently available in the reviewed literature.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following are detailed methodologies based on available scientific literature.

Isolation of this compound from Scrophularia takesimensis

This protocol is based on the methodology described for the isolation of phytochemical constituents from the aerial parts of Scrophularia takesimensis.[1]

I. Extraction

  • Dry and powder the aerial parts of S. takesimensis (613.5 g).

  • Extract the powdered plant material with methanol (8 L x 5) under reflux at 65-75°C.

  • Combine the filtrates and concentrate them in vacuo to yield a crude methanol extract (333.2 g).

II. Solvent Partitioning

  • Suspend the crude methanol extract in water.

  • Sequentially partition the aqueous suspension with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Concentrate each solvent fraction to yield the respective extracts.

III. Chromatographic Separation

  • Subject a portion of the chloroform fraction (8.9 g) to silica gel column chromatography (6 x 80 cm, No. 7734).

  • Elute the column with a stepwise gradient of n-hexane-EtOAc and subsequently EtOAc-MeOH, gradually increasing polarity, to yield 18 sub-fractions.

  • Further subject sub-fraction 5 (2.7 g) to recycling preparative High-Performance Liquid Chromatography (prep-HPLC).

  • Elute the prep-HPLC with a mobile phase of chloroform-methanol (8:2) at a flow rate of 3 mL/min to isolate this compound.

IV. Purification

  • Further purification of the fraction containing this compound can be achieved through recrystallization, though the specific solvent system for this compound is not detailed in the source literature.

Experimental Workflow for Isolation from Scrophularia takesimensis

G start Dried & Powdered Scrophularia takesimensis (Aerial Parts) extraction Methanol Extraction (Reflux) start->extraction partitioning Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate, n-butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography (Chloroform Fraction) partitioning->silica_gel prep_hplc Preparative HPLC (Sub-fraction 5) silica_gel->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound

Caption: Workflow for the isolation of this compound.

Proposed Isolation of this compound from Cinnamomum cassia

While a specific protocol for the isolation of this compound from Cinnamomum cassia is not explicitly detailed in the reviewed literature, a general approach can be proposed based on the known chemistry of its essential oil and bark extracts. The primary challenge is the separation of the acidic components from the more abundant aldehydes and esters.

I. Extraction of Essential Oil

  • Obtain the essential oil from the bark of C. cassia through steam distillation.

II. Separation of Acidic Components

  • Dissolve the essential oil in a suitable organic solvent (e.g., diethyl ether).

  • Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to selectively convert the acidic components, including this compound, into their water-soluble salts.

  • Separate the aqueous layer containing the sodium 2-methoxycinnamate.

  • Acidify the aqueous layer with a dilute strong acid (e.g., HCl) to precipitate the free this compound.

  • Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether) to recover the this compound.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate in vacuo.

III. Chromatographic Purification

  • Further purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to remove any remaining neutral or less polar impurities.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Combine and concentrate the pure fractions.

IV. Recrystallization

  • Recrystallize the purified this compound from a suitable solvent system to obtain a highly pure crystalline product.

Proposed Experimental Workflow for Isolation from Cinnamomum cassia

G start Cinnamomum cassia Bark steam_distillation Steam Distillation start->steam_distillation essential_oil Essential Oil steam_distillation->essential_oil acid_base_extraction Acid-Base Extraction (NaHCO3) essential_oil->acid_base_extraction acidification Acidification (HCl) acid_base_extraction->acidification solvent_extraction Solvent Extraction acidification->solvent_extraction chromatography Silica Gel Chromatography solvent_extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Proposed workflow for isolating this compound.

Signaling Pathway Interactions

The direct effects of this compound on cellular signaling pathways are not yet extensively studied. However, research on a closely related compound, 2-methoxycinnamaldehyde, also found in Cinnamomum cassia, provides insights into potential mechanisms of action, particularly concerning the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Studies have shown that 2-methoxycinnamaldehyde can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses.[2] The proposed mechanism involves the inhibition of the DNA binding activity of the NF-κB complex.[2] This suggests that this compound may also possess anti-inflammatory properties through a similar mechanism, although this requires direct experimental verification.

Proposed NF-κB Inhibition by this compound Analogs

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade MyD88/TRAF6 Signaling Cascade receptor->signaling_cascade ikk_complex IKK Complex signaling_cascade->ikk_complex ikb_p Phosphorylation of IκBα ikk_complex->ikb_p ikb_deg Degradation of IκBα ikb_p->ikb_deg nf_kb_translocation NF-κB (p50/p65) Translocation to Nucleus ikb_deg->nf_kb_translocation gene_transcription Transcription of Pro-inflammatory Genes nf_kb_translocation->gene_transcription compound 2-Methoxycinnamaldehyde (and potentially this compound) compound->nf_kb_translocation

Caption: Inhibition of NF-κB nuclear translocation.

Potential Interactions with MAPK and PI3K/Akt Signaling Pathways

While direct evidence for the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways is currently lacking, other cinnamic acid derivatives have been shown to modulate these pathways. For instance, cinnamic acid has been demonstrated to exert anti-cancer effects by targeting the PI3K/Akt signaling pathway.[5] Given the structural similarity, it is plausible that this compound could also influence these critical cellular pathways, which are involved in cell proliferation, survival, and apoptosis. Further research is warranted to explore these potential interactions.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with potential biological activities. While its natural sources have been identified, there is a clear need for more detailed and quantitative studies on its isolation and purification to facilitate further pharmacological research. The inhibitory effect of the related compound, 2-methoxycinnamaldehyde, on the NF-κB pathway suggests a promising avenue for investigating the anti-inflammatory potential of this compound. Future research should focus on:

  • Developing and optimizing robust and scalable isolation protocols for this compound from its natural sources.

  • Quantifying the yield and purity of this compound from various plant materials to assess their viability as commercial sources.

  • Conducting in-depth studies to elucidate the direct effects and mechanisms of action of this compound on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

A deeper understanding of the natural sourcing, isolation, and biological activity of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents.

References

A Deep Dive into (E)- and (Z)-2-Methoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties, Spectroscopic Signatures, Synthesis, and Biological Activities of (E)- and (Z)-2-Methoxycinnamic Acid.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse and significant biological activities. Among these, the geometric isomers of 2-methoxycinnamic acid, the (E)- and (Z)-configurations, present distinct spatial arrangements that can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of (E)-2-methoxycinnamic acid and (Z)-2-methoxycinnamic acid, offering researchers and drug development professionals a detailed overview of their key characteristics, experimental protocols, and potential therapeutic applications.

Physicochemical and Spectroscopic Properties

The geometric isomerism of (E)- and (Z)-2-methoxycinnamic acid gives rise to notable differences in their physicochemical and spectroscopic properties. The (E)-isomer, often referred to as the trans isomer, is generally more stable and has been more extensively studied.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Methoxycinnamic Acid
Property(E)-2-Methoxycinnamic Acid(Z)-2-Methoxycinnamic Acid
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [1]178.18 g/mol
CAS Number 6099-03-2[1]14737-91-8
Melting Point 182-186 °C[2]Not clearly reported
pKa Weakly acidic[3]Weakly acidic
Solubility Practically insoluble in water[3]Not clearly reported
LogP (Octanol/Water) ~1.8~1.8
Table 2: Spectroscopic Data of (E)- and (Z)-2-Methoxycinnamic Acid
Spectroscopic Data(E)-2-Methoxycinnamic Acid(Z)-2-Methoxycinnamic Acid
¹H NMR Signals for vinylic protons typically show a larger coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.Signals for vinylic protons are expected to show a smaller coupling constant (J ≈ 12 Hz) for a cis configuration.
¹³C NMR Specific chemical shifts for the carboxylic acid, vinylic, and aromatic carbons are well-documented.[4]Distinct chemical shifts compared to the (E)-isomer due to the different spatial arrangement.
FT-IR (cm⁻¹) Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (methoxy) functional groups are observed.Similar functional group peaks are expected, with potential shifts in wavenumber due to steric differences.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to its molecular weight.The mass spectrum also shows a molecular ion peak at the same m/z value as the (E)-isomer.[5]

Synthesis and Experimental Protocols

The synthesis of the more stable (E)-isomer is well-established, while the (Z)-isomer is typically obtained through isomerization of the (E)-isomer.

Synthesis of (E)-2-Methoxycinnamic Acid

The Knoevenagel condensation is a common and efficient method for the synthesis of (E)-2-methoxycinnamic acid.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde and malonic acid in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of (Z)-2-Methoxycinnamic Acid

The (Z)-isomer is commonly prepared by photochemical isomerization of the (E)-isomer.

Experimental Protocol: Photoisomerization

  • Solution Preparation: Dissolve (E)-2-methoxycinnamic acid in a suitable organic solvent (e.g., an inert solvent that allows for UV light penetration).

  • Irradiation: Irradiate the solution with a UV light source, such as a medium-pressure mercury lamp. The isomerization process can be monitored over time using techniques like ¹H NMR or HPLC to follow the appearance of the (Z)-isomer and the disappearance of the (E)-isomer.

  • Isolation and Purification: Once a desired ratio of (Z)- to (E)-isomer is achieved (photostationary state), the solvent is removed under reduced pressure. The resulting mixture of isomers can be separated using chromatographic techniques such as column chromatography or preparative HPLC to isolate the pure (Z)-isomer.

Biological Activities and Signaling Pathways

While research on the (Z)-isomer is limited, (E)-2-methoxycinnamic acid has been identified as a tyrosinase inhibitor. Cinnamic acid derivatives, as a class, are known to modulate key signaling pathways involved in inflammation and cancer.

Tyrosinase Inhibition

(E)-2-Methoxycinnamic acid has been reported to be an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Kinetic studies on related cinnamic acid derivatives have shown different modes of inhibition, including non-competitive and mixed-type inhibition.[7]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and a suitable substrate, such as L-DOPA, in a phosphate buffer (pH 6.8).

  • Inhibitor Preparation: Prepare various concentrations of the test compound ((E)- or (Z)-2-methoxycinnamic acid).

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution and the inhibitor solution, and pre-incubate for a specific period. Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) using Lineweaver-Burk plots.

Modulation of Signaling Pathways

Cinnamic acid derivatives have been shown to modulate inflammatory and cancer-related signaling pathways, notably the NF-κB and MAPK pathways.[8][9][10][11] A closely related compound, 2-methoxycinnamaldehyde, has been identified as an inhibitor of NF-κB transcriptional activity.[8] This suggests that this compound may also exert its biological effects through the modulation of these critical cellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[8][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Inhibitor (E)-2-Methoxycinnamic Acid (Potential Inhibitor) Inhibitor->IKK Inhibits? NFkB_n->Gene_Expression Induces MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) MAPKKK MAPKKK (e.g., Raf) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Inhibitor (E)-2-Methoxycinnamic Acid (Potential Modulator) Inhibitor->MAPKKK Modulates?

References

Biological Activity of 2-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxycinnamic acid (2-MCA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 2-MCA's bioactivity, with a focus on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and tyrosinase-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a derivative of cinnamic acid, characterized by a methoxy group at the ortho-position of the phenyl ring. This structural feature plays a crucial role in its chemical reactivity and biological functions. Found in various plant sources, 2-MCA is recognized for its potential therapeutic applications, ranging from skincare to the management of inflammatory and proliferative diseases. This guide aims to consolidate the existing research on 2-MCA's biological effects to facilitate further investigation and application.

Key Biological Activities

This compound exhibits a spectrum of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented to provide a comparative overview.

Antioxidant Activity

2-MCA demonstrates antioxidant properties by scavenging free radicals, which helps protect cells from oxidative stress. While specific IC50 values for this compound in DPPH and ABTS assays were not prominently found in the reviewed literature, the antioxidant potential of cinnamic acid derivatives is well-documented. The general antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives (Reference Data)

CompoundAssayIC50 ValueReference
Caffeic AcidDPPH~5-10 µM
Ferulic AcidDPPH~25-50 µM
Caffeic AcidABTS~1.59 µg/mL

Note: Data for closely related compounds are provided as a reference due to the limited availability of specific IC50 values for this compound in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-MCA and related compounds are primarily attributed to their ability to modulate key inflammatory pathways. Research on the structurally similar compound 2-methoxy-4-vinylphenol suggests that 2-MCA likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines. Another related compound, 2-methoxycinnamaldehyde, has been shown to attenuate inflammatory responses in macrophages via the NRF2 pathway and by enhancing autophagy flux, while not affecting the MAPK and NF-κB pathways in short-term studies.

Table 2: Anti-inflammatory Activity Data

CompoundAssayTarget Cell LineIC50 ValueReference
2-MethoxycinnamaldehydeNF-κB InhibitionRAW 264.731 µM
Dual COX-2/5-LOX Inhibitor (Compound 3)COX-2 Inhibition---IC50 = 0.18 µM
Dual COX-2/5-LOX Inhibitor (Compound 3)5-LOX Inhibition---IC50 = 0.25 µM

Note: Specific IC50 values for this compound's direct inhibition of COX/LOX enzymes were not available in the reviewed literature. Data for a related aldehyde and a synthetic dual inhibitor are provided for context.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of research. Studies on related compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) indicate that the anticancer effects are mediated through the induction of apoptosis. This involves the modulation of key signaling proteins such as p53, caspases, and members of the Bcl-2 family. The proposed mechanism for 2-MCA's anticancer activity involves the initiation of the intrinsic apoptotic pathway.

Table 3: Anticancer Activity of Cinnamic Acid Derivatives (Reference Data)

CompoundCell LineAssayIC50 ValueReference
Cinnamic acid-thiohydantoin hybrid (11)MCF-7 (Breast Cancer)MTT15.28 µg/ml
Moscatilin Derivative (MT-4)A2780 (Ovarian Cancer)MTTNot specified
Synthetic Pyridone DerivativesHCT-116 (Colon Cancer)MTTVaries

Note: Specific IC50 values for this compound against various cancer cell lines from MTT assays were not prominently available in the reviewed literature. Data for various cinnamic acid derivatives are presented.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of microorganisms. The antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Table 4: Antimicrobial Activity of p-Methoxycinnamic Acid

CompoundMicroorganismAssayMIC ValueReference
p-Methoxycinnamic AcidAcinetobacter baumanniiBroth Microdilution128-512 µg/mLNot specified

Note: Data is for the para-isomer, p-Methoxycinnamic acid. Specific MIC values for this compound were not found in the reviewed literature.

Tyrosinase Inhibition

This compound is a known noncompetitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This inhibitory action makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.

Table 5: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

CompoundEnzyme SourceInhibition TypeIC50 ValueReference
This compoundMushroomNoncompetitiveNot specified
Cinnamic acid–eugenol ester (c27)MushroomMixed-type3.07 ± 0.26 μM

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its anti-inflammatory and anticancer effects, based on evidence from 2-MCA and structurally related molecules.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes Transcription NO_PGs NO, Prostaglandins pro_inflammatory_genes->NO_PGs Translation Two_MCA This compound Two_MCA->IKK Two_MCA->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus

Caption: Proposed anti-inflammatory signaling pathway of this compound.

anticancer_pathway Two_MCA This compound p53 p53 Two_MCA->p53 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes MOMP Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Upregulates p53->Bcl2 Downregulates

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

dpph_workflow start Start prep_sample Prepare 2-MCA solutions of varying concentrations start->prep_sample mix Mix 2-MCA solution with DPPH solution prep_sample->mix prep_dpph Prepare DPPH radical solution in methanol prep_dpph->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the 2-MCA solution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the 2-MCA solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of 2-MCA.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

no_assay_workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Pre-treat cells with varying concentrations of 2-MCA incubate1->treat_cells stimulate_cells Stimulate cells with Lipopolysaccharide (LPS) treat_cells->stimulate_cells incubate2 Incubate for 24 hours stimulate_cells->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubate3 Incubate at room temperature griess_reaction->incubate3 measure_absorbance Measure absorbance at ~540 nm incubate3->measure_absorbance calculate Calculate % NO inhibition and IC50 value measure_absorbance->calculate end End calculate->end mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of 2-MCA incubate1->treat_cells incubate2 Incubate for a specified duration (e.g., 24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate to allow for formazan crystal formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate Calculate % cell viability and IC50 value measure_absorbance->calculate end End calculate->end

2-Methoxycinnamic Acid: A Technical Guide on its Tyrosinase Inhibition Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in the biochemical pathway of melanin synthesis. Its inhibition is a primary focus for the development of agents targeting hyperpigmentation disorders and for applications in the cosmetic and food industries. Cinnamic acid and its derivatives have emerged as a significant class of tyrosinase inhibitors. This technical guide provides an in-depth review of 2-methoxycinnamic acid as a tyrosinase inhibitor, detailing its mechanism of action. Due to the limited availability of specific quantitative data for the 2-methoxy isomer, comparative data for related cinnamic acid derivatives are presented. This document outlines comprehensive experimental protocols for evaluating tyrosinase inhibitors, from in vitro enzymatic assays to cell-based melanin quantification. Furthermore, it visualizes key biochemical pathways and experimental workflows to provide a clear and functional guide for researchers in the field.

Introduction to Tyrosinase and Melanogenesis

Melanogenesis is the complex process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. The central enzyme in this pathway is tyrosinase (EC 1.14.18.1), which catalyzes the first two rate-limiting reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[3]

The overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders, including melasma, freckles, and age spots. Consequently, tyrosinase inhibitors are of significant interest in dermatology and cosmetics as skin-lightening and depigmenting agents.[4][5] Cinnamic acid, a natural product, and its synthetic derivatives have been extensively studied as a promising scaffold for the development of potent and safe tyrosinase inhibitors.[2]

This compound as a Tyrosinase Inhibitor

Mechanism of Action

This compound (also known as o-methoxycinnamic acid) has been identified as a noncompetitive inhibitor of tyrosinase.[6] In noncompetitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A noncompetitive inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, characteristically leading to a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.

Quantitative Inhibition Data

Table 1: Tyrosinase Inhibitory Activity of Cinnamic Acid and its Derivatives

Compound Inhibition Type IC50 (mM) Substrate Source
Cinnamic Acid Noncompetitive 2.10 L-DOPA [7]
4-Methoxycinnamic Acid Noncompetitive 0.42 L-DOPA [7]
4-Hydroxycinnamic Acid Competitive 0.50 L-DOPA [7]
3-Hydroxy-4-methoxycinnamic Acid (Ferulic Acid) Competitive 0.11 (Ki) L-DOPA [8]

| Kojic Acid (Reference) | Mixed/Competitive | 0.014 - 0.032 | L-DOPA |[9][10] |

Note: IC50 values can vary based on experimental conditions, such as enzyme source and substrate concentration.

The data suggest that methoxylation, particularly at the para-position (4-methoxycinnamic acid), enhances inhibitory potency compared to the parent cinnamic acid.[7] While direct data is lacking, the noncompetitive mechanism of this compound suggests it effectively modulates tyrosinase activity.[6]

Key Experimental Protocols for Inhibitor Evaluation

This section provides detailed methodologies for the essential assays used to characterize a potential tyrosinase inhibitor.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This is the primary screening method to determine the direct effect of a compound on enzyme activity. Mushroom tyrosinase is commonly used due to its commercial availability and high homology with human tyrosinase.

Principle: The assay measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to dopachrome, which can be quantified spectrophotometrically by measuring the absorbance at approximately 475-510 nm.[1] The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.

    • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase (e.g., Sigma-Aldrich) in the phosphate buffer to a final concentration of 30-50 U/mL.[9] Prepare fresh before use and keep on ice.

    • Substrate Solution: Prepare a 10 mM L-DOPA or 1.5 mM L-tyrosine solution in phosphate buffer.[9]

    • Test Compound Stock: Dissolve the test inhibitor (e.g., this compound) in a suitable solvent like DMSO to create a high-concentration stock solution. Prepare serial dilutions in the same solvent.

    • Positive Control: Prepare a solution of a known inhibitor, such as Kojic Acid (e.g., 0.1 mM), in the same solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 100 µL of 0.1 M Phosphate Buffer (pH 6.8).

      • 20 µL of the test compound dilution (or solvent for control wells).

      • 40 µL of the mushroom tyrosinase solution.

    • Pre-incubation: Mix gently and incubate the plate at 25-37°C for 10 minutes.[1]

    • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 475 nm (or 510 nm) in a kinetic mode, taking readings every 1-2 minutes for at least 20-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot the % Inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

This analysis determines the mechanism of inhibition (e.g., competitive, noncompetitive).

Principle: The assay is performed by measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data is plotted as a double reciprocal (1/Velocity vs. 1/[Substrate]) to generate a Lineweaver-Burk plot.

Detailed Protocol:

  • Follow the Tyrosinase Inhibition Assay protocol.

  • Use a range of L-DOPA concentrations (e.g., 0.2, 0.4, 0.8, 1.6 mM).[9]

  • For each substrate concentration, run the assay with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Determine the initial velocity (V) for each combination of substrate and inhibitor concentration.

  • Plot 1/V versus 1/[Substrate] for each inhibitor concentration.

  • Analyze the resulting plot:

    • Competitive: Lines intersect on the y-axis.

    • Noncompetitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

  • The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts versus inhibitor concentration.

Cellular Melanin Content Assay (In Cellulo)

This assay evaluates the inhibitor's ability to reduce melanin production in a cellular context, typically using B16F10 mouse melanoma cells.

Principle: B16F10 cells are stimulated to produce melanin (e.g., with α-melanocyte-stimulating hormone, α-MSH). The cells are then treated with the inhibitor. After incubation, the cells are lysed, and the melanin content is quantified by measuring absorbance at ~405-490 nm and comparing it to a standard curve generated with synthetic melanin.[11][12][13]

Detailed Protocol:

  • Cell Culture:

    • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[11]

    • Seed cells in a 6-well or 12-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.[14]

  • Treatment:

    • Replace the medium with fresh medium containing the test compound at various concentrations.

    • To stimulate melanogenesis, add a stimulant such as α-MSH (e.g., 50-200 nM) to all wells except the negative control.[11][14]

    • Incubate the cells for 48-72 hours.[11][13]

  • Melanin Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Solubilize the cell pellets in 200 µL of 1 N NaOH containing 10% DMSO.[15]

    • Incubate the mixture at 60-80°C for 1-2 hours to dissolve the melanin.[13]

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[12]

    • Quantify the melanin content by comparing the absorbance values to a standard curve prepared with known concentrations of synthetic melanin. Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).

Visualization of Mechanisms and Workflows

Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate key concepts related to tyrosinase inhibition.

Melanogenesis_Pathway cluster_pathway Melanogenesis Pathway cluster_inhibition Point of Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin TRP-1, TRP-2 (and other enzymes) Inhibitor 2-Methoxycinnamic Acid Inhibitor->DOPA

Caption: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound on tyrosinase.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo Cell-Based Analysis cluster_evaluation Final Evaluation A Primary Screening: Mushroom Tyrosinase Assay B Determine IC50 Value A->B C Mechanism Study: Enzyme Kinetics (Lineweaver-Burk) B->C G Evaluate Potency & Safety: Candidate for Further Development C->G D Culture B16F10 Melanoma Cells E Cellular Melanin Content Assay D->E F Cell Viability/ Cytotoxicity Assay (MTT/LDH) D->F E->G F->G

Caption: Standard experimental workflow for the screening and characterization of novel tyrosinase inhibitors.

Effects on Cellular Signaling Pathways

Beyond direct enzyme inhibition, effective melanogenesis inhibitors often modulate the complex signaling pathways that regulate the expression of tyrosinase and other key melanogenic proteins. The expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2 is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF).[16][17] Several upstream signaling cascades converge on MITF, including:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly ERK, JNK, and p38, play crucial roles. Activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of MITF, thereby down-regulating tyrosinase expression and inhibiting melanin synthesis.[18][19][20]

  • Wnt/β-catenin Pathway: Activation of the Wnt pathway stabilizes β-catenin, allowing it to translocate to the nucleus where it can increase MITF transcription, promoting melanogenesis.[16][21] Inhibitors of this pathway can therefore reduce melanin production.

  • PI3K/Akt Pathway: The PI3K/Akt pathway typically acts as a negative regulator of melanogenesis. Activated Akt can phosphorylate and inhibit GSK3β, but it can also directly phosphorylate MITF, marking it for degradation.[19]

An effective inhibitor may not only bind to the tyrosinase enzyme but also suppress its expression by modulating these critical signaling pathways.

Signaling_Pathway MC1R MC1R Receptor AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Upregulates Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Genes Activates Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes BetaCatenin->MITF Upregulates MAPK MAPK (ERK) MAPK->MITF Phosphorylates (Leads to Degradation) Melanin Melanin Synthesis Genes->Melanin

Caption: Key signaling pathways regulating MITF expression and melanogenesis, highlighting potential targets for inhibitors.

Conclusion and Future Directions

This compound is a noncompetitive inhibitor of tyrosinase, positioning it as a compound of interest for applications in dermatology and cosmetics. While its specific inhibitory potency (IC50) requires further quantification, the established mechanism and the efficacy of related cinnamic acid derivatives underscore its potential.

Future research should focus on:

  • Quantitative Analysis: Determining the precise IC50 and Ki values for this compound against both mushroom and human tyrosinase.

  • Cellular Studies: Investigating its effects on the signaling pathways (MAPK, Wnt) that regulate melanogenesis in B16F10 and human melanocyte models.

  • Safety and Formulation: Assessing its cytotoxicity profile and stability in topical formulations suitable for clinical application.

This guide provides the foundational knowledge and detailed protocols necessary for researchers to systematically evaluate this compound and other novel cinnamic acid derivatives as next-generation tyrosinase inhibitors.

References

The Antimicrobial Potential of 2-Methoxycinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives, naturally occurring compounds found in various plants, have demonstrated a broad spectrum of biological activities, including promising antimicrobial properties.[1][2] Among these, 2-methoxycinnamic acid and its derivatives have emerged as a noteworthy class of compounds with the potential to combat a range of microbial pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of this compound derivatives has been evaluated against various bacterial strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for 2-methoxycinnamaldehyde (a derivative of this compound) and p-methoxycinnamic acid (a positional isomer).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-Methoxycinnamaldehyde (MCA)

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus epidermidisMRSE (Methicillin-Resistant)220880[3]

Table 2: Minimum Inhibitory Concentration (MIC) of p-Methoxycinnamic Acid (p-MCA)

MicroorganismStrain(s)MIC (µg/mL)Reference(s)
Acinetobacter baumanniiCOLR-Ab1, COLR-Ab2512[4]
Acinetobacter baumanniiCOLR-Ab3, COLR-Ab4256[4]
Acinetobacter baumanniiCOLR-Ab5128[4]
Escherichia coli-50[5]
Micrococcus luteus-80[5]
Salmonella enteritidis-60[5]
Staphylococcus aureus-60[5]

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamic acid derivatives, including the 2-methoxy substituted compounds, is believed to be multifactorial. The primary mechanisms identified involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Cell Membrane Disruption

This compound derivatives can interfere with the integrity of the bacterial cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components such as DNA and RNA, and ultimately, cell death.[3] This mechanism is supported by studies showing morphological changes in bacteria upon treatment with these compounds.[3]

2-Methoxycinnamic_Acid_Derivative 2-Methoxycinnamic_Acid_Derivative Bacterial_Cell_Membrane Bacterial_Cell_Membrane 2-Methoxycinnamic_Acid_Derivative->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane_Disruption Bacterial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Leakage_of_Intracellular_Components Leakage_of_Intracellular_Components Increased_Permeability->Leakage_of_Intracellular_Components Cell_Death Cell_Death Leakage_of_Intracellular_Components->Cell_Death

Antimicrobial Mechanism: Cell Membrane Disruption
Induction of Reactive Oxygen Species (ROS)

Another key mechanism is the generation of ROS within the bacterial cell. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death. Studies have shown a significant increase in ROS production in bacteria treated with 2-methoxycinnamaldehyde.[3]

2-Methoxycinnamic_Acid_Derivative 2-Methoxycinnamic_Acid_Derivative Bacterial_Cell Bacterial_Cell 2-Methoxycinnamic_Acid_Derivative->Bacterial_Cell Enters ROS_Generation ROS_Generation Bacterial_Cell->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Damage_to_Cellular_Components Damage_to_Cellular_Components Oxidative_Stress->Damage_to_Cellular_Components Cell_Death Cell_Death Damage_to_Cellular_Components->Cell_Death

Antimicrobial Mechanism: ROS Induction

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of antimicrobial compounds. The following sections provide detailed methodologies for key experiments used to assess the antimicrobial properties of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (inoculum in CAMHB without the antimicrobial agent) and a negative control well (CAMHB only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_assay Assay Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of This compound Derivative Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results

Workflow for Broth Microdilution MIC Assay
LIVE/DEAD™ BacLight™ Bacterial Viability Assay

This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide, to differentiate between live and dead bacteria based on membrane integrity.

Materials:

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Bacterial suspension treated with the this compound derivative

  • Control bacterial suspensions (live and killed)

  • 0.85% NaCl solution

  • Microcentrifuge tubes

  • Fluorescence microscope or microplate reader

Procedure:

  • Preparation of Staining Solution:

    • Prepare a mixture of the SYTO® 9 and propidium iodide stains according to the manufacturer's instructions.

  • Staining of Bacteria:

    • Add the staining solution to the bacterial suspensions (treated and controls).

    • Incubate at room temperature in the dark for approximately 15 minutes.

  • Visualization and Quantification:

    • Mount a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

    • Alternatively, use a fluorescence microplate reader to quantify the green and red fluorescence intensities.

cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Prepare_Bacterial_Suspensions Prepare Treated and Control Bacterial Suspensions Add_Stain Add Stain to Suspensions Prepare_Bacterial_Suspensions->Add_Stain Prepare_Stain Prepare SYTO® 9 and Propidium Iodide Mixture Prepare_Stain->Add_Stain Incubate Incubate in Dark (15 min) Add_Stain->Incubate Visualize Visualize with Fluorescence Microscope Incubate->Visualize Quantify Quantify with Fluorescence Plate Reader Incubate->Quantify

Workflow for LIVE/DEAD™ Bacterial Viability Assay
Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated control cells.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[6][7]

Conclusion

This compound derivatives represent a promising class of compounds with significant antimicrobial potential. Their mechanism of action, involving the disruption of the bacterial cell membrane and the induction of oxidative stress, offers a multi-pronged attack against microbial pathogens. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working towards the discovery and development of new antimicrobial agents. Further research is warranted to explore the structure-activity relationships of a wider range of this compound esters and amides to optimize their antimicrobial efficacy and to fully elucidate their mechanisms of action and safety profiles.

References

Pharmacokinetics and Metabolism of 2-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of 2-Methoxycinnamic acid (2-MCA), also known as o-Methoxycinnamic acid.[1] As a methoxy derivative of cinnamic acid, 2-MCA is a compound of interest found in certain natural sources, such as Cinnamomi Ramulus (cinnamon twig).[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 2-MCA. It includes a summary of quantitative pharmacokinetic data, detailed experimental protocols from key studies, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is a member of the cinnamic acid class, characterized by a methoxy group at the ortho-position of the phenyl ring.[1] Cinnamic acid and its derivatives have garnered attention for a variety of pharmacological properties.[3] While significant research has been conducted on the para-isomer, p-methoxycinnamic acid (p-MCA), specific data on the pharmacokinetics and metabolism of 2-MCA are more limited.[4][5] This guide synthesizes the available information on 2-MCA, primarily derived from in vivo studies in animal models, to provide a foundational understanding for future research and development.

Pharmacokinetics

The study of pharmacokinetics involves the journey of a compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[6][7][8][9][10] The primary quantitative pharmacokinetic data for 2-MCA comes from a study in rats following the oral administration of the essential oil of Cinnamomi Ramulus.[2]

Absorption and Distribution

Following oral administration in rats, 2-MCA is absorbed and becomes systemically available. The study that administered 15 mg/kg of Cinnamomi Ramulus essential oil observed quantifiable levels of 2-MCA in whole blood.[2] Interestingly, despite being a minor component (0.01%) of the essential oil compared to cinnamaldehyde (83.49%), the maximum concentration (Cmax) and total exposure (Area Under the Curve, AUC) of 2-MCA were greater than those of cinnamaldehyde.[2] This observation suggests that 2-MCA may be a major bioactive constituent responsible for the effects of the essential oil.[2]

Metabolism and Excretion

Metabolism is the process of biotransformation, primarily occurring in the liver, that chemically alters compounds to facilitate their elimination.[6][9] For methoxy derivatives of cinnamic acid, metabolism often involves Phase I reactions, such as oxidation catalyzed by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions.[4][6][11]

While the specific metabolic pathway for 2-MCA has not been fully elucidated, studies on related compounds provide strong indications of its likely fate. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently oxidize 4-methoxycinnamic acid via oxidative demethylation.[12] It is plausible that 2-MCA undergoes a similar O-demethylation to form 2-hydroxycinnamic acid. Subsequently, this metabolite could undergo Phase II conjugation, such as glucuronidation, which is a common pathway for eliminating phenolic compounds.[13]

The half-life (t½) of 2-MCA in rats was determined to be 1.4 ± 0.4 hours, indicating relatively rapid clearance from the bloodstream.[2] Excretion is the final step, where the drug and its metabolites are removed from the body, primarily through renal or hepatic routes.[6][9]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration of 15 mg/kg of Cinnamomi Ramulus essential oil.[2]

ParameterValue (Mean ± SD)Unit
Half-life (t½)1.4 ± 0.4hours
CmaxGreater than Cinnamaldehydeng/mL
AUCGreater than Cinnamaldehydeng·h/mL

Note: Specific Cmax and AUC values were not provided in the abstract, but were noted to be greater than those of cinnamaldehyde, the main component of the administered oil.[2]

Metabolism Pathways

The biotransformation of xenobiotics like 2-MCA typically involves two phases of enzymatic reactions. Phase I reactions, executed mainly by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[14][15] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[13] Based on the metabolism of structurally related methoxycinnamic acids, a proposed metabolic pathway for 2-MCA is outlined below.[4][12][16]

cluster_0 Proposed Metabolic Pathway of this compound cluster_1 Phase I cluster_2 Phase II MCA This compound CYP450 CYP450 Enzymes MCA->CYP450 HCA 2-Hydroxycinnamic Acid UGT UGTs HCA->UGT SULT SULTs HCA->SULT CYP450->HCA O-demethylation Glucuronide 2-Hydroxycinnamic Acid Glucuronide Excretion Excretion (Urine/Bile) Glucuronide->Excretion To Excretion Sulfate 2-Hydroxycinnamic Acid Sulfate Sulfate->Excretion To Excretion UGT->Glucuronide Glucuronidation SULT->Sulfate Sulfation

A proposed metabolic pathway for this compound.

Experimental Protocols

A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis. The primary study on 2-MCA pharmacokinetics utilized an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[2]

In Vivo Pharmacokinetic Study Protocol
  • Animal Model : Rats were used for the in vivo study.[2]

  • Administration : A single dose of 15 mg/kg of the essential oil of Cinnamoni Ramulus was administered orally.[2]

  • Sample Collection : Whole blood samples were collected at various time points post-administration.[2]

Bioanalytical Method: UHPLC-MS/MS

The simultaneous determination of 2-MCA, cinnamaldehyde, and cinnamic acid in rat whole blood was achieved with a validated UHPLC-MS/MS method.[2]

  • Sample Preparation : A one-step protein precipitation was performed using a mixture of acetonitrile and 37% formaldehyde (90:10, v/v).[2]

  • Chromatographic Separation :

    • Column : Thermo Scientific C18 column (2.1mm × 50mm, 1.9μm).[2]

    • Temperature : Room temperature.[2]

    • Total Run Time : 4 minutes.[2]

  • Detection :

    • Instrument : Tandem mass spectrometer.[2]

    • Ionization : Positive and negative ion electrospray ionization (ESI).[2]

    • Mode : Multiple reaction monitoring (MRM).[2]

  • Method Validation :

    • Linearity : The method demonstrated linearity over a 1000-fold concentration range with correlation coefficients (r) greater than 0.99.[2]

    • Lower Limit of Quantification (LLOQ) : 10 ng/mL for this compound.[2]

    • Precision and Accuracy : Intra- and inter-day precision and accuracy were within ±9%.[2]

    • Recovery : Assay recoveries were higher than 80%.[2]

    • Matrix Effects : Minimal matrix effects were observed.[2]

The following diagram illustrates the workflow of the pharmacokinetic study.

cluster_workflow Pharmacokinetic Study Workflow for 2-MCA Admin Oral Administration (15 mg/kg Cinnamomi Ramulus oil to rats) Collection Whole Blood Sample Collection (Serial time points) Admin->Collection Processing Sample Processing (One-step protein precipitation) Collection->Processing Analysis UHPLC-MS/MS Analysis (4-minute run time) Processing->Analysis Data Data Acquisition & Analysis (MRM mode) Analysis->Data PK Pharmacokinetic Parameter Calculation (t½, Cmax, AUC) Data->PK

Workflow of the in vivo pharmacokinetic study of 2-MCA.

Conclusion

The available data, though limited, provide foundational insights into the pharmacokinetic profile of this compound. It is readily absorbed after oral administration in rats and exhibits a relatively short half-life of approximately 1.4 hours.[2] Notably, its systemic exposure appears to be significant, potentially surpassing that of major components in its natural source, Cinnamomi Ramulus, highlighting its potential as a key bioactive compound.[2] While its precise metabolic fate requires further investigation, O-demethylation via CYP450 enzymes followed by Phase II conjugation represents a probable pathway based on evidence from similar structures.[12][16] The validated UHPLC-MS/MS methodology provides a robust tool for future, more detailed pharmacokinetic and metabolic studies.[2] Further research is warranted to fully characterize the ADME properties of 2-MCA in different species, including humans, to better understand its pharmacological and toxicological profile.

References

2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of its Chemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of 2-Methoxycinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its role as a tyrosinase inhibitor.

Core Compound Information

This compound is a derivative of cinnamic acid, characterized by a methoxy group at the ortho-position of the phenyl ring. It exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.

Table 1: Chemical Identifiers for this compound
Identifiertrans-2-Methoxycinnamic acidcis-2-Methoxycinnamic acid
CAS Number 6099-03-2, 1011-54-7[1]14737-91-8[2][3]
Molecular Formula C₁₀H₁₀O₃[1]C₁₀H₁₀O₃[2][3]
IUPAC Name (2E)-3-(2-methoxyphenyl)prop-2-enoic acid[1](2Z)-3-(2-methoxyphenyl)prop-2-enoic acid[3]
PubChem CID 734154[1]1622530[3]
Table 2: Synonyms for this compound
IsomerSynonyms
trans o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, (E)-2-Methoxycinnamic acid, (2E)-3-(2-methoxyphenyl)prop-2-enoic acid[1]
cis cis-o-Methoxycinnamic acid, (Z)-2-Methoxycinnamic acid, (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 3. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 3: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 178.18 g/mol [1][4]
Melting Point 182-186 °C[4][5]
Boiling Point 325.1 ± 17.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 130.3 ± 14.4 °C[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, most notably the Perkin reaction and the Knoevenagel condensation.

Experimental Protocol 1: Synthesis via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Materials:

  • 2-Methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

  • The reaction mixture is then poured into water and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from ethanol to yield pure trans-2-methoxycinnamic acid.

Perkin_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product aldehyde 2-Methoxybenzaldehyde reaction Reflux aldehyde->reaction anhydride Acetic Anhydride anhydride->reaction catalyst Sodium Acetate catalyst->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis product This compound hydrolysis->product

Caption: Perkin reaction for the synthesis of this compound.

Experimental Protocol 2: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Materials:

  • 2-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (10 M)

Procedure:

  • To a stirred solution of 2-methoxybenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling to room temperature, the mixture is poured into a cold solution of 10 M hydrochloric acid.

  • The resulting precipitate is collected by filtration and washed thoroughly with water to afford the product.

Biological Activity: Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.

Experimental Protocol 3: Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine as substrate

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the tyrosinase enzyme solution, and the test compound or control.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate solution (L-DOPA or L-tyrosine) to each well.

  • Measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome formation) at regular intervals using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme.

Mechanism of Action

Studies have shown that this compound can act as a noncompetitive or competitive inhibitor of tyrosinase, depending on the substrate used in the assay. The inhibition mechanism involves the binding of the inhibitor to the enzyme, which interferes with the catalytic process of melanin production.

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine catalyzes Tyrosinase->DOPA catalyzes Inhibitor This compound Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of the melanin synthesis pathway by this compound.

Conclusion

This compound presents a compelling profile for further investigation in the fields of drug development and cosmetics. Its well-defined chemical properties, established synthetic routes, and demonstrated biological activity as a tyrosinase inhibitor provide a solid foundation for future research and application. The detailed protocols and data presented in this guide are intended to support and facilitate these endeavors.

References

Navigating the Laboratory Landscape: A Technical Health and Safety Guide to 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the laboratory use of 2-Methoxycinnamic acid. The following sections detail its hazard classifications, toxicological properties, safe handling procedures, and emergency protocols. Furthermore, this guide includes detailed methodologies for key toxicological experiments and visual representations of relevant biological pathways to ensure a thorough understanding of its safety profile.

Section 1: Chemical Identification and Physical Properties

Identifier Value
Chemical Name This compound
Synonyms o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid
CAS Number 6099-03-2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 182-186 °C

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Classification Summary [1][2][3][4]

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local regulations.

Section 3: Toxicological Information

Section 4: Experimental Protocols for Safety Assessment

To ensure the safe handling and use of this compound, a battery of toxicological tests can be performed. The following are detailed methodologies for key in vitro assays that are relevant to its hazard profile.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Experimental Workflow: OECD 439 Skin Irritation Test

Workflow for In Vitro Skin Irritation Test (OECD 439) cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep_tissue prep_chem Prepare this compound (neat or in appropriate vehicle) start->prep_chem apply_chem Topically apply test chemical to RhE tissue surface prep_tissue->apply_chem prep_chem->apply_chem incubate Incubate for a defined period (e.g., 15-60 minutes) apply_chem->incubate rinse Rinse tissues to remove test chemical incubate->rinse post_incubate Incubate in fresh medium (e.g., 42 hours) rinse->post_incubate mtt_assay Perform MTT Assay post_incubate->mtt_assay extract Extract formazan mtt_assay->extract measure Measure absorbance at 570 nm extract->measure calculate Calculate % cell viability relative to negative control measure->calculate classify Classify based on viability calculate->classify end end classify->end End

Caption: Workflow for the OECD 439 in vitro skin irritation test.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues are received and pre-incubated in a defined culture medium.

  • Test Chemical Application: A precise amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Post-Exposure: The tissues are exposed to the chemical for a specified duration (e.g., 60 minutes). Following exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a purple formazan precipitate.

  • Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured spectrophotometrically (typically at 570 nm).

  • Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This assay assesses the potential of a substance to cause eye irritation by measuring its cytotoxic effect on a reconstructed human cornea-like epithelium model.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) models are equilibrated in culture medium.

  • Test Chemical Application: this compound is applied to the apical surface of the RhCE tissues. For solids, a defined weight is applied, and for liquids, a specific volume. Negative and positive controls are included.

  • Exposure and Post-Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids, 6 hours for solids). After exposure, the tissues are rinsed and incubated in fresh medium.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is quantified using the MTT assay.

  • Data Analysis: If the mean tissue viability is ≤ 60%, the chemical is considered to have irritant potential, and further testing may be required to determine the specific GHS category. If viability is > 60%, it is classified as a non-irritant (No Category).

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound on various cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 (the concentration at which 50% of cell growth is inhibited) can then be determined.

In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (Optional): The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the tester strain, the test chemical at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Section 5: Biological Signaling Pathways

While specific, detailed signaling pathways for this compound are not extensively documented, its known biological activities as a tyrosinase inhibitor and its anti-inflammatory and antioxidant properties suggest interactions with certain cellular pathways.

Tyrosinase Inhibition

This compound is a known noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[6] This inhibition is a proposed mechanism for its potential use in treating hyperpigmentation.

Proposed Mechanism of Tyrosinase Inhibition

Noncompetitive Inhibition of Tyrosinase by this compound Tyrosinase Tyrosinase (Active Site) ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Tyrosinase->EI_Complex + Inhibitor (Allosteric Site) Substrate L-Tyrosine / L-DOPA Product Melanin Precursors Inhibitor This compound ES_Complex->Product Catalysis ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex + Inhibitor EI_Complex->ESI_Complex + Substrate

Caption: Noncompetitive inhibition of tyrosinase by this compound.

Potential Anti-Inflammatory and Antioxidant Pathways

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory and antioxidant properties.[1] While direct evidence for this compound is limited, related compounds are known to suppress pro-inflammatory pathways such as NF-κB and MAPK.

Hypothesized Anti-Inflammatory Signaling Pathway

Hypothesized Anti-Inflammatory Action of this compound cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 Inhibitor This compound Inhibitor->IKK Inhibition Inhibitor->MAPK Inhibition

Caption: Hypothesized inhibition of NF-κB and MAPK pathways.

Section 6: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate or when handling large quantities, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 7: Emergency Procedures

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards: Emits toxic fumes under fire conditions.

  • Protective equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Sweep up and shovel into a suitable container for disposal. Avoid raising dust.

Section 8: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide for trained laboratory personnel and does not replace a formal risk assessment. All users should be familiar with the complete Safety Data Sheet (SDS) for this compound before handling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid is a derivative of cinnamic acid, a compound naturally found in cinnamon and shea butter. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, and antioxidant properties. The methoxy-substituted analogs, such as this compound, are important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. The Perkin reaction, a classic organic synthesis method, provides a straightforward route to α,β-unsaturated aromatic acids like this compound.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[1][2] This application note provides a detailed protocol for the synthesis of this compound using the Perkin reaction, along with relevant data and workflow diagrams.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [3]
Melting Point 182-186 °C[Sigma-Aldrich]
Appearance White to light yellow crystalline powder[Sigma-Aldrich]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 11.90 (1H, s, CO₂H), 7.73 (1H, d, Ar-CH), 7.15-7.62 (4H, m, Ar-H), 6.41 (1H, d, =CH·CO₂), 3.72 (3H, s, Ar-OCH₃)[4] (adapted from p-methoxycinnamic acid)
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) 167.88, 160.98, 143.77, 129.95, 126.88, 116.56, 114.38, 55.30[5] (adapted from 3-methoxycinnamic acid)
IR (KBr, cm⁻¹) 3000-2500 (O-H), 1678 (C=O), 1630 (C=C), 1245 (C-O-C)[4] (adapted from p-methoxycinnamic acid)
Mass Spectrum (m/z) 178 (M+), 177 (M+-H), 163 (M+-CH₃), 160 (M+-H₂O), 135 (163-CO), 133 (M+-COOH)[4] (adapted from p-methoxycinnamic acid)

Experimental Protocols

Materials and Equipment:

  • 2-Methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper

  • Distilled water

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

Synthesis of this compound:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxybenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:1 of aldehyde to anhydride to acetate.

  • Reaction Conditions: Heat the reaction mixture under reflux using a heating mantle or an oil bath. The reaction is typically carried out at a temperature of 160-180°C for 4 to 8 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and then pour it into a beaker containing water while still hot.

  • Purification:

    • Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline. This converts the cinnamic acid to its soluble sodium salt.

    • Transfer the solution to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.[6]

    • Collect the aqueous layer and slowly acidify it with concentrated hydrochloric acid with constant stirring until the pH is acidic (around pH 2).[6]

    • Precipitation of the crude this compound should occur. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.[7]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Visualizations

Below are diagrams illustrating the key processes in the synthesis of this compound.

Perkin_Reaction_Pathway reagents 2-Methoxybenzaldehyde + Acetic Anhydride intermediate Intermediate Complex reagents->intermediate Condensation base Sodium Acetate (Base Catalyst) base->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product side_product Acetic Acid hydrolysis->side_product

Caption: Perkin reaction pathway for this compound.

Experimental_Workflow start Start: Combine Reagents (2-Methoxybenzaldehyde, Acetic Anhydride, Sodium Acetate) reflux Heat under Reflux (160-180°C, 4-8h) start->reflux workup Work-up: Pour into water, add Na₂CO₃ solution reflux->workup extraction Extraction with Organic Solvent workup->extraction acidification Acidification of Aqueous Layer (Conc. HCl) extraction->acidification precipitation Precipitation and Filtration acidification->precipitation recrystallization Recrystallization (Ethanol/Water) precipitation->recrystallization end End: Pure this compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of α,β-unsaturated acids, such as cinnamic acid derivatives.[1][2] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[3][4][5] This application note provides a detailed protocol for the synthesis of this compound from 2-methoxybenzaldehyde and malonic acid.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate ion.[4][5] This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation under the reaction conditions to yield the cinnamic acid derivative.[3]

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-MethoxybenzaldehydeC₈H₈O₂136.151.36 g (10 mmol)
Malonic AcidC₃H₄O₄104.061.56 g (15 mmol)
PyridineC₅H₅N79.102.0 mL
PiperidineC₅H₁₁N85.150.2 mL (catalyst)
Hydrochloric Acid (HCl)HCl36.461 M solution
Ethanol (95%)C₂H₅OH46.07For recrystallization
Distilled WaterH₂O18.02As needed

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-methoxybenzaldehyde (1.36 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).

  • Addition of Catalyst and Solvent: To the flask, add pyridine (2.0 mL) as the solvent and piperidine (0.2 mL) as the catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in a preheated oil bath or on a heating mantle to 90-100 °C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold water with stirring.

  • Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield, melting point, and characterize the product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Data Presentation

Reactant and Product Information:

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
2-MethoxybenzaldehydeC₈H₈O₂136.1538-40
Malonic AcidC₃H₄O₄104.06135-137 (decomposes)
This compoundC₁₀H₁₀O₃178.18182-186[6]

Expected Spectroscopic Data for this compound:

TechniqueExpected Peaks/Shifts
FTIR (cm⁻¹) ~3000 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1625 (C=C stretch, alkene), ~1250 (C-O stretch, ether)
¹H NMR (ppm) ~3.9 (s, 3H, -OCH₃), ~6.5 (d, 1H, vinylic proton), ~7.0-7.6 (m, 4H, aromatic protons), ~7.8 (d, 1H, vinylic proton), ~12.5 (s, 1H, -COOH)
¹³C NMR (ppm) ~55 (-OCH₃), ~115-145 (aromatic and vinylic carbons), ~168 (C=O, carboxylic acid)

Visualizations

Reaction Scheme:

Knoevenagel_Condensation Knoevenagel Condensation for this compound Synthesis cluster_reactants Reactants cluster_product Product 2-Methoxybenzaldehyde Reaction_Arrow + 2-Methoxybenzaldehyde->Reaction_Arrow Malonic_Acid Malonic_Acid->Reaction_Arrow 2-Methoxycinnamic_Acid Reaction_Conditions Reaction_Arrow->Reaction_Conditions Pyridine, Piperidine Δ Reaction_Conditions->2-Methoxycinnamic_Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start mix_reactants Mix 2-Methoxybenzaldehyde and Malonic Acid start->mix_reactants add_catalyst Add Pyridine and Piperidine mix_reactants->add_catalyst reflux Heat under Reflux (90-100 °C, 3-4 h) add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down workup Pour into Cold Water cool_down->workup acidify Acidify with 1M HCl workup->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry characterize Characterization (Yield, MP, Spectroscopy) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Methoxycinnamic acid. The method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and professionals in the drug development industry for the routine analysis and quality control of this compound in various sample matrices.

Introduction

This compound is a derivative of cinnamic acid and a compound of interest in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this analyte is crucial for research and quality assurance purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high sensitivity, specificity, and reproducibility for the quantification of organic acids. This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: this compound reference standard (≥98% purity).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 286 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

Calibration Curve
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

Sample Analysis
  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is presented in Table 3.

Table 3: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway (Illustrative)

While not directly related to the analytical method, understanding the potential biological context of this compound can be important for drug development professionals. The following is an illustrative diagram of a hypothetical signaling pathway that could be investigated.

Signaling_Pathway Metabolite This compound Receptor Cell Surface Receptor Metabolite->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway.

Application Notes & Protocols for GC-MS Analysis of 2-Methoxycinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid and its derivatives are a class of organic compounds with a wide range of applications, from roles as intermediates in pharmaceutical synthesis to their potential as bioactive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to their polarity and relatively low volatility, direct GC-MS analysis is challenging. Chemical derivatization is, therefore, a crucial step to enhance their volatility and thermal stability, making them amenable to GC-MS analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, with a focus on trimethylsilyl (TMS) derivatization.

Quantitative Data Summary

While specific quantitative performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly matrix and instrument-dependent, the following table summarizes key mass spectrometric and chromatographic data for this compound.

CompoundMolecular Weight ( g/mol )Key Mass Spectral Ions (Underivatized)Kovats Retention Index (Semi-standard non-polar)
This compound178.18161.0, 219.0, 77.0, 118.0, 89.0[1]1685.6, 1625[1]

Note: The mass spectral ions listed above are for the underivatized compound. The mass spectrum of the trimethylsilyl (TMS) derivative will be different and will include characteristic ions from the TMS group.

Experimental Protocols

A successful GC-MS analysis of this compound and its derivatives hinges on proper sample preparation and derivatization. The following protocols are based on established methods for the analysis of phenolic acids.[2]

Sample Preparation (from a solid matrix, e.g., plant material)
  • Extraction:

    • Weigh approximately 0.5 g of the dried and powdered sample into a suitable vessel.

    • Add 40 mL of 80% methanol.

    • Sonicate for 15 minutes.

    • Reflux the mixture at 80°C for 15 minutes.

    • Centrifuge the extract and collect the supernatant.

    • The extraction can be repeated for exhaustive recovery.

    • Combine the supernatants and evaporate the methanol under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the aqueous residue to a known volume.

  • Hydrolysis (Optional, to release bound acids):

    • To the aqueous extract, add an equal volume of 2 M NaOH.

    • Incubate at room temperature for 4 hours with occasional vortexing to release esterified acids.

    • Acidify the solution to pH 2 with 6 M HCl.

  • Liquid-Liquid Extraction:

    • Extract the acidified aqueous solution three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. The residue contains the free and hydrolyzed phenolic acids.

Trimethylsilyl (TMS) Derivatization

This step is critical for making the analytes volatile.[3] The most common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl group.[3]

  • Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine (anhydrous).

  • Procedure:

    • To the dried extract (or a known amount of standard), add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized phenolic acids. These may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-650
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives from a solid sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Solid Sample Extraction Solvent Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (Optional) Extraction->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Drying Evaporation to Dryness LLE->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Analysis Workflow
Illustrative Signaling Pathway of a Cinnamic Acid Derivative

While the specific signaling pathways for this compound are not extensively characterized, its structural analog, ferulic acid (4-hydroxy-3-methoxycinnamic acid), has been shown to induce apoptosis in cancer cells by modulating key signaling proteins. The following diagram illustrates this potential mechanism of action.

signaling_pathway cluster_cell Cancer Cell FerulicAcid Cinnamic Acid Derivative (e.g., Ferulic Acid) p53 p53 FerulicAcid->p53 activates Bax Bax FerulicAcid->Bax activates Bcl2 Bcl-2 FerulicAcid->Bcl2 inhibits ERK_Akt ERK/Akt Pathway FerulicAcid->ERK_Akt inhibits p21 p21 p53->p21 activates Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Bcl2->Caspase9 inhibits

Apoptotic Signaling by a Cinnamic Acid Derivative

References

Application Note: A Comprehensive Cell-Based Assay Workflow for Evaluating the Cytotoxicity of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methoxycinnamic acid (2-MCA) is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like Cinnamomum cassia.[1][2] As a phenolic compound, 2-MCA and its analogs are being investigated for various therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities.[1][3][4] Evaluating the cytotoxic profile of 2-MCA is a critical first step in preclinical research to determine its therapeutic window and understand its mechanism of action.

This application note provides a detailed set of protocols for assessing the cytotoxicity of 2-MCA using a multi-parametric approach. We describe three key cell-based assays: the MTT assay to measure metabolic activity and cell viability, the Lactate Dehydrogenase (LDH) assay to assess membrane integrity, and the Annexin V/Propidium Iodide (PI) assay to detect and quantify apoptosis (programmed cell death).

Principle of the Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used indicator of cell viability.[5] In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of metabolically active, viable cells.[5]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme present in most cells.[6][7] When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[7] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored product, with the intensity of the color being proportional to the extent of cell lysis.[6][8]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[9][10]

Overall Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HepG2, A549, HCT-116) Seeding 2. Seed Cells in Plates (96-well or 6-well) Cell_Culture->Seeding Treatment 3. Treat with 2-MCA (Dose-response & Time-course) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Treatment->Apoptosis Data_Acq 5. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq Data_Proc 6. Data Processing & Analysis (% Viability, % Cytotoxicity, IC50) Data_Acq->Data_Proc Conclusion 7. Conclusion & Interpretation Data_Proc->Conclusion

Caption: General workflow for 2-MCA cytotoxicity testing.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This initial protocol is standard for all subsequent assays.

Materials:

  • Selected human cell line (e.g., HepG2, A549, HCT-116)[11][12]

  • Complete culture medium (e.g., DMEM or Ham's F-12/Leibovitz L-15 supplemented with 7-10% FBS and 1% Penicillin-Streptomycin)[11]

  • This compound (2-MCA), powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well and 6-well tissue culture plates

  • Trypsin-EDTA solution

Procedure:

  • Cell Culture: Maintain the chosen cell line in a 37°C, 5% CO₂ humidified incubator. Subculture cells regularly to maintain logarithmic growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-MCA (e.g., 100 mM) in DMSO. Store aliquots at -20°C.

  • Cell Seeding:

    • For 96-well plates (MTT, LDH assays): Harvest cells using Trypsin-EDTA and perform a cell count. Seed cells at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete medium.[8][13] Incubate for 24 hours to allow for cell attachment.

    • For 6-well plates (Apoptosis assay): Seed 3 × 10⁵ cells/well in 2 mL of complete medium.[14] Incubate for 24 hours.

  • 2-MCA Treatment:

    • Prepare serial dilutions of 2-MCA in serum-free medium from the stock solution. A wide concentration range (e.g., 1 µM to 1 mM) is recommended for initial screening.

    • Include a "vehicle control" (DMSO concentration equal to the highest 2-MCA dose, typically ≤0.1%) and an "untreated control" (medium only).[11]

    • For 96-well plates, remove the medium and add 100 µL of the respective 2-MCA dilutions or controls.

    • For 6-well plates, add the appropriate volume of concentrated 2-MCA solution to achieve the final desired concentrations.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Following the treatment period (Protocol 1), add 10-20 µL of MTT solution to each well of the 96-well plate.[15]

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium containing MTT. For suspension cells, first centrifuge the plate at 1,000 xg for 5 minutes.[5]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.

Data Analysis:

  • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

  • Plot Cell Viability (%) against the log of 2-MCA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Protocol 3: LDH Assay for Cytotoxicity

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate mix, assay buffer, and lysis solution)

  • 96-well plate with treated cells and supernatants

  • Microplate reader

Procedure:

  • Prepare controls as per the kit manufacturer's instructions.[16] This typically includes:

    • Spontaneous LDH Release: Supernatant from vehicle-treated control cells.

    • Maximum LDH Release: Supernatant from control cells treated with the kit's Lysis Solution (e.g., Triton X-100) for 30-45 minutes.[7][16]

    • Background Control: Fresh culture medium.

  • After the 2-MCA incubation period, centrifuge the 96-well plate at ~300-500 xg for 5 minutes to pellet any detached cells.[6]

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.[17]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of Stop Solution if provided in the kit.[16]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

Data Analysis:

  • Corrected Absorbance = Experimental Absorbance - Background Absorbance

  • % Cytotoxicity = [(Corrected Sample Absorbance - Corrected Spontaneous Release) / (Corrected Maximum Release - Corrected Spontaneous Release)] × 100

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plate with treated cells

  • Flow cytometer

Procedure:

  • Following the treatment period (Protocol 1), collect both adherent and floating cells.

    • Aspirate the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding medium in the centrifuge tube.

  • Centrifuge the cell suspension at 300-500 xg for 5 minutes. Discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging between washes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of ~1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • The cell population will be segregated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

  • Quantify the percentage of cells in each quadrant.

Data Presentation

Quantitative data should be summarized in clear, concise tables. The following are examples using hypothetical data.

Table 1: Effect of 2-MCA on Cell Viability (MTT Assay)

2-MCA Conc. (µM) Mean Absorbance (570 nm) ± SD Cell Viability (%)
0 (Vehicle) 1.25 ± 0.08 100.0
10 1.18 ± 0.06 94.4
50 0.95 ± 0.05 76.0
100 0.61 ± 0.04 48.8
250 0.28 ± 0.03 22.4

| 500 | 0.15 ± 0.02 | 12.0 |

Table 2: Effect of 2-MCA on Membrane Integrity (LDH Assay)

2-MCA Conc. (µM) Mean Absorbance (490 nm) ± SD Cytotoxicity (%)
0 (Vehicle) 0.18 ± 0.02 0.0
10 0.21 ± 0.03 3.2
50 0.35 ± 0.04 17.9
100 0.68 ± 0.06 52.6
250 1.05 ± 0.09 91.6
500 1.12 ± 0.08 98.9

| Max Release | 1.14 ± 0.10 | 100.0 |

Table 3: Apoptosis Induction by 2-MCA (Annexin V/PI Assay)

2-MCA Conc. (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
0 (Vehicle) 95.1 2.5 1.8 0.6
100 52.3 35.8 8.5 3.4

| 250 | 18.7 | 48.2 | 26.1 | 7.0 |

Potential Signaling Pathway

Based on studies of related phenolic compounds like ferulic acid, 2-MCA may induce apoptosis through the intrinsic, mitochondria-dependent pathway.[3] This can involve the generation of reactive oxygen species (ROS), alteration of Bcl-2 family protein expression, and subsequent activation of caspases.[18][19]

G cluster_out Apoptotic Hallmarks MCA This compound (2-MCA) ROS ↑ Reactive Oxygen Species (ROS) MCA->ROS Mito Mitochondrial Stress (Bax ↑, Bcl-2 ↓) MCA->Mito ROS->Mito CytC Cytochrome c Release Mito->CytC Apop Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apop Casp3 Caspase-3 Activation Apop->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by 2-MCA.

References

Experimental setup for studying the photodegradation of 2-Methoxycinnamic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Studying the Photodegradation of 2-Methoxycinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (2-MCA) is a derivative of cinnamic acid, a class of compounds widely used in pharmaceuticals and as UV-filtering agents in sunscreens.[1][2] The photostability of such compounds is a critical parameter, as photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[3][4] This application note provides a detailed experimental protocol for investigating the photodegradation of this compound under controlled laboratory conditions using UV irradiation. The methodology covers sample preparation, the experimental setup, analytical quantification, and data analysis, including reaction kinetics and quantum yield determination.

Materials and Equipment

1.1. Reagents

  • This compound (≥97.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (Type I)

  • Acetic acid (Glacial, analytical grade)

  • Reference standards for potential photoproducts (e.g., 4-methoxybenzaldehyde)

1.2. Equipment

  • Photoreactor: A closed-system, inner-irradiation-type quartz reactor.[5]

  • UV Lamp: Medium-pressure mercury lamp (e.g., 150W), emitting a broad spectrum of UV radiation (200-600 nm).[3]

  • Cooling System: Flow cryostat or cooling water bath to maintain a constant temperature (e.g., 20°C).[3][5]

  • Magnetic Stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[6]

  • HPLC Column: Reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm).[6]

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Protocols

2.1. Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a methanol/water mixture) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 mg/L).

  • Working Solution: Dilute the stock solution with the chosen reaction medium (e.g., purified water or a specific buffer) to achieve the desired initial concentration for the photodegradation experiment (e.g., 10 mg/L).

  • HPLC Mobile Phase: Prepare the mobile phase for HPLC analysis. A common gradient system consists of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

2.2. Protocol 2: Photodegradation Experiment

  • Reactor Setup: Assemble the photoreactor system as illustrated in the workflow diagram below. Place the quartz reactor vessel on a magnetic stirrer.

  • Temperature Control: Connect the cooling jacket of the reactor to a circulating water bath set to maintain a constant temperature (e.g., 20°C) to prevent thermal degradation.[3]

  • Sample Introduction: Fill the quartz reactor with a known volume (e.g., 500 mL) of the 2-MCA working solution.

  • Initiation of Reaction: Turn on the magnetic stirrer to ensure the solution remains homogeneous. Switch on the UV lamp to initiate the photodegradation process.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 1 mL) of the solution from the reactor.

  • Sample Quenching: Immediately filter the collected samples through a 0.22 µm syringe filter into HPLC vials. If necessary, store the vials in the dark and at low temperature to halt any further reaction before analysis.

2.3. Protocol 3: Analytical Quantification by HPLC-DAD

  • Instrument Setup: Equilibrate the HPLC-DAD system with the initial mobile phase conditions. Set the detection wavelength to the maximum absorbance of this compound (typically around 310-330 nm).[3][6]

  • Calibration: Inject a series of standard solutions of 2-MCA with known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the collected samples from the photodegradation experiment into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. The concentration of 2-MCA in each sample is determined using the calibration curve.

Data Analysis and Presentation

3.1. Photodegradation Kinetics The degradation of many organic pollutants follows pseudo-first-order kinetics.[7] The integrated rate law is expressed as: ln(C₀/Cₜ) = kt where C₀ is the initial concentration, Cₜ is the concentration at time t, and k is the pseudo-first-order rate constant. The half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2)/k

3.2. Quantum Yield (Φ) Calculation The quantum yield is the ratio of the number of molecules degraded to the number of photons absorbed.[8] It can be determined using the following formula: Φ = (Rate of degradation) / (Rate of photon absorption) The rate of photon absorption must be determined using a chemical actinometer under identical experimental conditions.[9]

3.3. Data Summary Quantitative results should be summarized for clarity and comparison.

Table 1: Photodegradation Kinetics of this compound

Time (min)Concentration (mg/L)ln(C₀/Cₜ)
010.000.000
108.190.200
206.700.400
305.490.600
603.011.200
901.651.800
1200.912.400
Rate Constant (k) 0.020 min⁻¹
Half-life (t₁/₂) 34.7 min
0.999

Table 2: Quantum Yield Data for 2-MCA Photodegradation

ParameterValueUnit
Initial Degradation Rate3.33 x 10⁻⁶mol L⁻¹ s⁻¹
Photon Flux (from actinometry)4.05 x 10⁻⁶einsteins L⁻¹ s⁻¹
Quantum Yield (Φ) 0.82 dimensionless

Visualizations

Experimental Workflow

The overall experimental procedure can be visualized as a sequential workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 2-MCA Stock Solution prep_work Prepare Working Solution prep_stock->prep_work setup Assemble Photoreactor & Set Temperature prep_work->setup irradiate Introduce Solution & Start UV Lamp setup->irradiate sample Collect Aliquots at Time Intervals irradiate->sample hplc HPLC-DAD Quantification sample->hplc data Calculate Kinetics & Quantum Yield hplc->data

Caption: Workflow for the photodegradation study of this compound.

Potential Photodegradation Pathways

The primary photochemical reaction for cinnamic acid derivatives is often E/Z (trans/cis) photoisomerization, which can compete with photodegradation pathways that lead to the formation of smaller molecules.[10]

G E_MCA E-2-Methoxycinnamic Acid (trans-isomer) Excited Excited State [2-MCA]* E_MCA->Excited UV Photon (hν) Excited->E_MCA Relaxation Z_MCA Z-2-Methoxycinnamic Acid (cis-isomer) Excited->Z_MCA Photoisomerization Products Degradation Products (e.g., 4-Methoxybenzaldehyde) Excited->Products Photodegradation

Caption: Potential photochemical pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methoxycinnamic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Perkin, Wittig, and Heck reactions.

Perkin Reaction

Q1: My Perkin reaction yield is low. What are the possible causes and solutions?

A1: Low yields in the Perkin reaction for this compound synthesis can stem from several factors:

  • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and long reaction times.[1] Ensure the reaction has proceeded for a sufficient duration at the optimal temperature.

  • Moisture: The presence of moisture can hydrolyze the acetic anhydride, reducing its availability for the reaction. Use anhydrous sodium acetate and ensure all glassware is thoroughly dried.[2]

  • Substrate Reactivity: The electron-donating methoxy group on the benzaldehyde can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to unsubstituted or electron-withdrawn benzaldehydes.[3] Consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: At high temperatures, side reactions such as the self-condensation of acetic anhydride or polymerization of 2-methoxybenzaldehyde can occur, leading to the formation of resinous by-products.[4]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly fused and finely powdered anhydrous sodium acetate.[5] Ensure the acetic anhydride is pure and free from acetic acid.

  • Optimize Reaction Conditions: If the yield is consistently low, consider a systematic optimization of temperature and reaction time.

  • Purification: Unreacted 2-methoxybenzaldehyde can be removed by steam distillation after neutralizing the reaction mixture.[6] The desired product is then precipitated by acidification.

Q2: I am observing a significant amount of dark, resinous material in my reaction flask. What is it and how can I minimize it?

A2: The formation of dark, resinous by-products is a common issue in Perkin reactions, especially with prolonged heating.[4] This is often due to the polymerization of the starting aldehyde or side reactions of the anhydride.

Minimization Strategies:

  • Temperature Control: Avoid excessive temperatures. While the Perkin reaction requires heat, unnecessarily high temperatures can promote polymerization.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC) to avoid unnecessarily long heating times.

  • Purification: These resinous materials are typically removed during the work-up. After neutralizing the reaction mixture, the aqueous solution containing the sodium salt of this compound can be filtered to remove insoluble polymers before acidification.[6]

Wittig Reaction

Q1: How do I remove the triphenylphosphine oxide side product from my reaction mixture?

A1: Triphenylphosphine oxide is the major side product of the Wittig reaction and its removal can be challenging due to its solubility in many organic solvents.[7]

Separation Techniques:

  • Crystallization: Triphenylphosphine oxide is often more soluble in certain solvents than the desired cinnamic acid derivative. Recrystallization from a suitable solvent, such as a propanol, can be effective. The non-polar alkene product is less soluble and will crystallize out, leaving the more polar triphenylphosphine oxide in the mother liquor.[7]

  • Column Chromatography: Silica gel chromatography is a reliable method for separating this compound from triphenylphosphine oxide. A non-polar eluent system is typically used.

  • Alternative Wittig Reagents: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses phosphonate esters. The resulting phosphate byproduct is water-soluble, simplifying the purification process.[8]

Q2: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while unstabilized ylides (containing an alkyl or H group) tend to produce the (Z)-alkene.[9][10]

  • Influence of Lithium Salts: The presence of lithium salts can lead to equilibration of intermediates, which can affect the stereochemical outcome. Using sodium-based strong bases (like NaH or NaHMDS) instead of lithium-based ones (like n-BuLi) can sometimes improve the selectivity for the Z-isomer with unstabilized ylides.[10]

  • Schlosser Modification: For obtaining the E-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves the use of phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo form, which then yields the (E)-alkene.[10]

Q3: The reaction is not going to completion, and I have a lot of unreacted aldehyde. What could be the problem?

A3: Incomplete conversion in a Wittig reaction can be due to several factors:

  • Ylide Instability: Some ylides are not stable and can decompose over time. It is often best to generate the ylide in situ and add the aldehyde shortly after.

  • Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt and form the ylide. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary.[11]

  • Aldehyde Lability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are not pure.[10] Ensure you are using a pure sample of 2-methoxybenzaldehyde.

Heck Reaction

Q1: I am observing the formation of a diarylated product. How can I avoid this?

A1: Diarylation can be a side reaction in the Heck coupling, particularly at higher temperatures. This occurs when the initially formed product reacts with another molecule of the aryl halide.

Prevention Strategies:

  • Control of Stoichiometry: Using a slight excess of the alkene (acrylic acid) can help to minimize the diarylation of the product.

  • Temperature Management: Running the reaction at the lowest effective temperature can reduce the rate of the secondary diarylation reaction.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligands can influence the selectivity of the reaction.

Q2: How do I effectively remove the palladium catalyst from my final product?

A2: Removing the palladium catalyst is crucial for obtaining a pure product, especially for pharmaceutical applications.

  • Filtration: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, it can be removed by simple filtration at the end of the reaction.

  • Extraction with Thiol Resins: For homogeneous catalysts, treatment with a thiol-functionalized resin can effectively scavenge the dissolved palladium.

  • Biphasic Systems: Performing the Heck reaction in an aqueous-organic biphasic system can facilitate catalyst separation. The product, as a salt, partitions into the aqueous phase, while the catalyst remains in the organic phase, allowing for easy separation.[12][13]

Quantitative Data on Side Products

Quantitative data for side product formation is often dependent on the specific reaction conditions. The following table provides a general overview of potential side products and their typical prevalence based on literature for similar reactions.

Synthesis MethodPotential Side ProductTypical PrevalenceFactors Influencing Prevalence
Perkin Reaction Unreacted 2-methoxybenzaldehydeVariableReaction time, temperature, reagent purity
Resinous polymersLow to ModerateHigh temperatures, prolonged reaction times
Wittig Reaction Triphenylphosphine oxideStoichiometricInherent to the reaction
(Z)-2-Methoxycinnamic acidVariableYlide stability, base, presence of lithium salts
Heck Reaction Diarylated productLow to ModerateHigh temperature, stoichiometry
Homocoupling of aryl halideLowCatalyst system, reaction conditions

Experimental Protocols

Synthesis of this compound via Perkin Reaction (Adapted from general procedures)
  • A mixture of 2-methoxybenzaldehyde (1 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1 eq.) is heated with stirring in an oil bath at 180°C for 5-8 hours.[1]

  • The hot reaction mixture is poured into water.

  • A saturated solution of sodium carbonate is added until the solution is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt.

  • The solution is then subjected to steam distillation to remove any unreacted 2-methoxybenzaldehyde.

  • The residual solution is filtered while hot to remove any resinous by-products.

  • The filtrate is cooled and acidified with concentrated hydrochloric acid with vigorous stirring until the pH is acidic.

  • The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of this compound via Wittig Reaction (Adapted from general procedures)
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (carboxymethyl)triphenylphosphonium bromide (1.1 eq.) is suspended in anhydrous THF.

  • The suspension is cooled to 0°C, and a strong base (e.g., 2.2 eq. of n-butyllithium in hexanes) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to form the ylide.

  • A solution of 2-methoxybenzaldehyde (1 eq.) in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide.

Synthesis of this compound via Heck Reaction (Adapted from general procedures)
  • To a reaction vessel are added 2-iodoanisole (1 eq.), acrylic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2-3 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

  • The mixture is heated under an inert atmosphere at 80-120°C for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with HCl.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

Perkin_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Aldol Adduct Aldol Adduct 2-Methoxybenzaldehyde->Aldol Adduct Resinous By-products Resinous By-products 2-Methoxybenzaldehyde->Resinous By-products Polymerization (Side Reaction) Acetic Anhydride Acetic Anhydride Enolate Enolate Acetic Anhydride->Enolate + Base Base (NaOAc) Base (NaOAc) Enolate->Aldol Adduct Nucleophilic Attack This compound This compound Aldol Adduct->this compound Dehydration & Hydrolysis

Caption: Perkin reaction pathway for this compound synthesis.

Wittig_Reaction_Workflow Start Start Phosphonium Salt + Base 1. Ylide Formation Start->Phosphonium Salt + Base 2-Methoxybenzaldehyde Addition 2. Aldehyde Addition Phosphonium Salt + Base->2-Methoxybenzaldehyde Addition Reaction Wittig Reaction 2-Methoxybenzaldehyde Addition->Reaction Quench & Extraction 3. Work-up Reaction->Quench & Extraction Purification Purification Quench & Extraction->Purification Product This compound Purification->Product Side_Product Triphenylphosphine Oxide Purification->Side_Product

Caption: Experimental workflow for the Wittig synthesis.

Heck_Troubleshooting_Logic Problem Low Yield / Impurities Check_Catalyst Catalyst Activity? Problem->Check_Catalyst Check_Conditions Reaction Conditions? Problem->Check_Conditions Check_Purification Purification Method? Problem->Check_Purification Solution1 Use fresh catalyst / Optimize loading Check_Catalyst->Solution1 Inactive Solution2 Adjust T, time, or base Check_Conditions->Solution2 Suboptimal Solution3 Improve catalyst removal / Recrystallize Check_Purification->Solution3 Inefficient

Caption: Troubleshooting logic for the Heck reaction.

References

Overcoming solubility issues of 2-Methoxycinnamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methoxycinnamic acid (2-MCA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound (2-MCA)?

This compound is a derivative of cinnamic acid.[1] Its poor solubility in water is a primary challenge in experimental settings.[2] Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃[3]
Molecular Weight178.18 g/mol [1][3]
Predicted pKa4.47 ± 0.10[3]
Water SolubilityPractically insoluble / Poorly soluble[2]
Solubility in Organic SolventsSoluble in DMSO, Ethanol, Methanol, Chloroform[2][3][4]

Q2: Why is 2-MCA poorly soluble in neutral aqueous buffers?

2-MCA is a weak acid with a predicted pKa of approximately 4.47.[3] In aqueous buffers with a pH at or below its pKa, the carboxylic acid group remains largely protonated (-COOH), making the molecule neutral and less soluble in water. Its aromatic ring and methoxy group also contribute to its hydrophobic nature, further limiting its aqueous solubility.

Q3: What are the common strategies to improve the solubility of 2-MCA?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble weak acids like 2-MCA.[5][6] The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the buffer above the pKa of 2-MCA to deprotonate the carboxylic acid, forming a more soluble salt.[5]

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to reduce the polarity of the solvent system.[7][8][9]

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic 2-MCA molecule is encapsulated within the cyclodextrin cavity.[10][11][12]

  • Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic drug, increasing its solubility.[5][10]

Below is a workflow to help select an appropriate solubilization strategy.

start Start: 2-MCA Solubility Issue check_assay What is the experimental system? start->check_assay cell_based Cell-Based Assay check_assay->cell_based Cellular in_vivo In Vivo / Animal Study check_assay->in_vivo Animal biochemical Biochemical / In Vitro Assay check_assay->biochemical Acellular check_cell_tol Is the method cytotoxic? cell_based->check_cell_tol check_animal_tol Is the formulation tolerated? in_vivo->check_animal_tol ph_adjust pH Adjustment (to physiological range) biochemical->ph_adjust No constraints cyclodextrin Cyclodextrin Complexation biochemical->cyclodextrin cosolvent Co-solvents (e.g., DMSO, PEG) biochemical->cosolvent check_cell_tol->ph_adjust  Yes (pH ≤ 7.4) check_cell_tol->cyclodextrin Yes check_cell_tol->cosolvent  Yes (<1% DMSO) high_ph High pH Adjustment (pH > 7.5) check_cell_tol->high_ph No high_cosolvent High % Co-solvent check_cell_tol->high_cosolvent No check_animal_tol->cyclodextrin Yes (e.g., HP-β-CD) check_animal_tol->cosolvent Yes (e.g., PEG, PG) check_animal_tol->high_cosolvent No end_ok Proceed with Experiment ph_adjust->end_ok cyclodextrin->end_ok cosolvent->end_ok end_rethink Re-evaluate Method high_ph->end_rethink high_cosolvent->end_rethink

Caption: Decision tree for selecting a 2-MCA solubilization method.

Troubleshooting Guide: pH Adjustment

Q4: How does adjusting the pH increase 2-MCA solubility?

For a weak acid like 2-MCA (pKa ≈ 4.47), increasing the pH of the buffer above its pKa converts the poorly soluble, neutral form (R-COOH) into its more soluble, ionized salt form (R-COO⁻).[5] As a general rule, a buffer pH that is at least 2 units above the pKa is recommended to ensure that >99% of the compound is in its ionized, soluble form.

Q5: I tried raising the pH, but the compound still precipitated. What went wrong?

Several factors could cause this issue:

  • Insufficient pH: Ensure the final pH of the solution is sufficiently above the pKa. For 2-MCA, a pH of 6.5 might not be enough; aim for pH 7.5 or higher for initial stock solutions.

  • Buffer Capacity: The buffer used may not have had enough capacity to handle the addition of the acidic compound, causing the pH to drop and the compound to precipitate. Use a buffer with a higher concentration or a stronger buffering agent.

  • Common Ion Effect: If your buffer contains an ion that can form an insoluble salt with 2-MCA, precipitation can occur. This is less common but possible.

  • Initial Dissolution Step: It is often more effective to dissolve the compound in a small amount of a strong base (like 1N NaOH) to form the sodium salt first, and then add the buffer and adjust the final pH.

Experimental Protocol: pH-Adjusted Stock Solution
  • Weighing: Weigh the desired amount of 2-MCA powder.

  • Initial Solubilization: Add a small volume of 1N NaOH dropwise while vortexing until the solid is completely dissolved. This converts 2-MCA to its highly soluble sodium salt.

  • Buffering: Add the desired aqueous buffer (e.g., PBS, TRIS) to reach about 90% of the final volume.

  • Final pH Adjustment: Carefully adjust the pH to the desired value (e.g., 7.4) using 1N HCl or 1N NaOH while monitoring with a calibrated pH meter.

  • Final Volume: Add buffer to reach the final target concentration.

  • Sterilization: If for cell culture, sterile-filter the final solution through a 0.22 µm filter.

Troubleshooting Guide: Co-solvents

Q6: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][9] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic 2-MCA molecule, thereby increasing its solubility.[7] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8][10]

Q7: My 2-MCA precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It happens when the high concentration of the compound in the organic stock solution is rapidly diluted into the aqueous buffer, where its solubility is much lower.

Troubleshooting Steps:

  • Lower Stock Concentration: Prepare a more dilute stock solution in the co-solvent.

  • Stepwise Dilution: Add the stock solution to the buffer slowly, with vigorous stirring or vortexing, to allow for better mixing and prevent localized supersaturation.

  • Increase Co-solvent in Final Solution: Ensure the final concentration of the co-solvent in the aqueous buffer is sufficient to maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells are often sensitive to >1% DMSO).

  • Warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help, but be cautious about the thermal stability of 2-MCA and other components.

Comparative Solubility Data for Co-solvents

While specific data for 2-MCA is limited, the following table provides a general comparison of common co-solvents.

Co-solventTypical Final Conc. (Cell Culture)Typical Final Conc. (In Vivo)Key Considerations
DMSO< 1%Varies by routeHigh solubilizing power; can be toxic to cells at higher concentrations.[10]
Ethanol< 1%VariesGood solubilizer; can cause protein precipitation and cellular stress.[8]
PEG 400< 5%Up to 40-60%Lower toxicity; commonly used in pharmaceutical formulations.[8][13]
Propylene Glycol< 5%Up to 40-60%Good safety profile; often used in parenteral formulations.[8]

Troubleshooting Guide: Cyclodextrin Inclusion Complexation

Q8: What is cyclodextrin complexation and how can it help with 2-MCA solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like 2-MCA, into their central cavity, forming a water-soluble "host-guest" inclusion complex.[11][14] This complex effectively shields the hydrophobic part of 2-MCA from the aqueous environment, significantly increasing its apparent water solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.[15]

cluster_0 1. Components cluster_1 2. Complex Formation in Water cluster_2 3. Result MCA 2-MCA (Hydrophobic) Complex Hydrophilic Exterior 2-MCA (Guest) inside Hydrophobic Cavity (Host) MCA->Complex:f1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex:f0 SolubleComplex Water-Soluble Inclusion Complex Complex->SolubleComplex

Caption: Mechanism of 2-MCA solubilization by cyclodextrin complexation.

Q9: The solubility enhancement with cyclodextrin is lower than I expected. How can I improve it?

  • Molar Ratio: Ensure you are using an optimal molar ratio of cyclodextrin to 2-MCA. A ratio of 1:1 is a good starting point, but higher ratios (e.g., 2:1, 5:1 of CD:drug) may be necessary.[16]

  • Mixing Method: Simple mixing may not be sufficient. The efficiency of complex formation can be significantly improved by methods that increase the interaction between the molecules.

  • Temperature: Gently heating the solution during mixing can improve complexation efficiency.

  • Choice of Cyclodextrin: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, Methyl-β-CD) have different cavity sizes and properties.[11] HP-β-CD is often a good choice for aromatic compounds.[15]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
  • Molar Calculation: Calculate the required amounts of 2-MCA and HP-β-CD for a 1:1 molar ratio.

  • Mixing: In a mortar, mix the 2-MCA and HP-β-CD powders.

  • Kneading: Add a small amount of a water-ethanol (50:50 v/v) solution to the powder mixture to form a thick, homogeneous paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, forming a solid powder of the inclusion complex.

  • Dissolution: The resulting powder can now be dissolved directly into your aqueous buffer. The dissolution should be significantly faster and result in a higher final concentration compared to 2-MCA alone.

References

Navigating the Stability of 2-Methoxycinnamic Acid Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

BETHESDA, MD – November 6, 2025 – To support researchers, scientists, and drug development professionals in ensuring the integrity and reproducibility of their experiments, this technical support guide provides detailed information on the long-term storage and stability of 2-Methoxycinnamic acid solutions. This document addresses common issues encountered during experimental workflows, offering troubleshooting advice and frequently asked questions.

Understanding the Stability of this compound

This compound is a derivative of cinnamic acid that is noted for its poor solubility in water but is soluble in organic solvents such as ethanol and acetone. While generally stable as a solid under cool, dry, and well-ventilated conditions, its stability in solution is a critical factor for experimental success. Solutions of this compound are known to be sensitive to light and heat, which can impact the compound's potency. It is generally recommended that solutions are not stored for long periods and are used promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound solutions?

A1: The primary factors leading to the degradation of this compound in solution are exposure to light (photodegradation), elevated temperatures (thermal degradation), and extreme pH conditions.

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color, such as yellowing, can be an indicator of degradation. It is recommended to perform an analytical check, such as HPLC, to determine the purity of the solution. If significant degradation has occurred, the solution should be discarded and a fresh one prepared.

Q3: Can I store my this compound solution at room temperature?

A3: Storing this compound solutions at room temperature is not recommended for long-term stability, as thermal degradation can occur. For short-term storage, protection from light is crucial.

Q4: What are the expected degradation products of this compound?

A4: Based on studies of related methoxycinnamic acid derivatives, potential degradation products can result from photodegradation and thermal decomposition. Photodegradation of a similar compound, 2-ethylhexyl 4-methoxycinnamate, has been shown to yield products such as 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. Thermal decomposition of 4-methoxycinnamic acid has been observed to proceed through decarbonylation, decarboxylation, and dehydration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.Gently warm the solution and agitate to redissolve the precipitate. If it persists, consider preparing a more dilute solution or using a different solvent with higher solubility.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time due to improper storage (exposure to light or elevated temperatures).Prepare a fresh stock solution of this compound and store it protected from light in a refrigerator or freezer. Perform a stability check of the old stock solution using HPLC if possible.
Appearance of unexpected peaks in HPLC analysis. These peaks may correspond to degradation products of this compound.Refer to the potential degradation products listed in the FAQs. Use a stability-indicating HPLC method to identify and quantify the degradants. Adjust storage conditions to minimize further degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound solutions, the following storage conditions are recommended. Data presented is based on general guidelines for cinnamic acid derivatives and forced degradation studies.

Storage Condition Solvent Recommended Temperature Light Exposure Expected Stability (Illustrative)
Short-Term (≤ 1 week)Ethanol, DMSO2-8°CProtected from light (amber vials)>98% Purity
Long-Term (> 1 week)Ethanol, DMSO-20°CProtected from light (amber vials)>95% Purity over 1 month
Aqueous Buffers (pH 5-7)Buffered Saline2-8°C (Short-term only)Protected from light (amber vials)Use immediately; prone to precipitation

Note: The stability data is illustrative and can vary based on the specific experimental conditions. It is highly recommended to perform your own stability studies for critical applications.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Materials: this compound (solid), Anhydrous Ethanol or DMSO, Class A volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the solid to the volumetric flask.

    • Add a small amount of the solvent (Ethanol or DMSO) to dissolve the solid completely.

    • Once dissolved, add the solvent to the final volume.

    • Mix the solution thoroughly.

    • Store the solution in an amber vial at the recommended temperature.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration with the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizing Potential Mechanisms of Action

This compound, similar to other cinnamic acid derivatives like ferulic acid, may influence cellular processes such as apoptosis and cell cycle regulation, which are critical in cancer research.

Apoptosis_Signaling_Pathway cluster_0 External Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response 2-Methoxycinnamic_Acid 2-Methoxycinnamic_Acid p53 p53 2-Methoxycinnamic_Acid->p53 Bcl2 Bcl-2 2-Methoxycinnamic_Acid->Bcl2 p21 p21 p53->p21 Bax Bax p53->Bax Cyclin_D1_E Cyclin D1/E p21->Cyclin_D1_E Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_D1_E->Cell_Cycle_Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway of this compound in inducing apoptosis and cell cycle arrest.

Experimental_Workflow_Stability_Testing Prep Prepare this compound Solution Store Store under different conditions (Light/Dark, Temp, pH) Prep->Store Sample Sample at Time Points (T=0, 1, 2, 4 weeks) Store->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data Quantify Degradation and Identify Degradants HPLC->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for assessing the stability of this compound solutions.

Troubleshooting low purity of synthesized 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield. What are the potential causes?

A1: Low yields in the synthesis of this compound, commonly performed via the Perkin reaction, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperatures below the optimum for the condensation. Perkin reactions often require elevated temperatures to proceed efficiently.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-methoxybenzaldehyde to acetic anhydride can limit the conversion of the starting material.

  • Presence of Water: The Perkin reaction is sensitive to moisture. Anhydrous conditions are crucial, as water can hydrolyze the acetic anhydride, rendering it ineffective for the reaction.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps, particularly during recrystallization if an inappropriate solvent system is used or if too much solvent is employed.

Q2: The purity of my synthesized this compound is low. What are the likely impurities?

A2: Low purity is a common issue and can be attributed to the presence of several substances:

  • Unreacted Starting Materials: The most common impurities are residual 2-methoxybenzaldehyde and acetic anhydride.

  • Aldol Addition Intermediate: The Perkin reaction proceeds through an aldol-type addition followed by dehydration. Incomplete dehydration can lead to the presence of the β-hydroxy intermediate (3-(2-methoxyphenyl)-3-hydroxypropanoic anhydride).

  • Side Products: A potential side reaction is the decarboxylation of the intermediate, which can lead to the formation of an alkene byproduct.[2]

  • Hydrolyzed Acetic Anhydride: Acetic acid will be present as a byproduct of the reaction and from any hydrolysis of the anhydride.

Q3: How can I monitor the progress of my reaction to ensure it has gone to completion?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-methoxybenzaldehyde) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase for this analysis could be a mixture of ethyl acetate and hexane.[3]

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. A well-documented solvent system for this purpose is a mixture of ethanol and water.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Slow cooling should then yield purified crystals.

Troubleshooting Guide for Low Purity

This guide provides a structured approach to identifying and resolving issues of low purity in your synthesized this compound.

Problem: The final product is an oil or a low-melting solid.

This often indicates the presence of significant amounts of impurities, particularly unreacted starting materials or the aldol intermediate.

Analytical Data Possible Cause Recommended Solution
1H NMR: Signal around 10 ppm (aldehyde proton).Unreacted 2-methoxybenzaldehyde.Purify the crude product by recrystallization. If a large amount of starting material is present, consider repeating the reaction with optimized conditions (longer reaction time, higher temperature).
IR: Strong C=O stretch around 1720 cm-1 (aldehyde).Unreacted 2-methoxybenzaldehyde.Wash the crude product with a sodium bisulfite solution to remove the aldehyde before recrystallization.
1H NMR: Aliphatic C-H signals that do not correspond to the product.Presence of the aldol addition intermediate.Ensure complete dehydration during the reaction by maintaining the reaction temperature and time as specified in the protocol. During workup, heating the acidic solution can sometimes promote dehydration.
IR: Broad O-H stretch around 3200-3500 cm-1.Presence of the aldol addition intermediate or acetic acid.Recrystallization should remove these impurities.
Problem: The melting point of the purified product is broad and lower than the literature value (approx. 182-186 °C).

This suggests that even after recrystallization, impurities remain.

Analytical Data Possible Cause Recommended Solution
TLC: Multiple spots are visible for the recrystallized product.Inefficient recrystallization.Perform a second recrystallization, ensuring the use of a minimal amount of hot solvent and allowing for slow cooling to promote the formation of pure crystals.
1H NMR: Small, unidentifiable peaks.Presence of side products or residual solvent.If residual solvent is suspected, dry the product under vacuum for an extended period. For other impurities, a different recrystallization solvent system may be required. Consider a solvent pair like ethanol/water or acetic acid/water.

Experimental Protocols

Synthesis of this compound via Perkin Reaction

This protocol is adapted from standard procedures for the Perkin reaction.

Materials:

  • 2-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture in an oil bath to approximately 180°C and maintain this temperature for 3-4 hours with stirring.[4]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing hot water.

  • Make the solution alkaline by the slow addition of a saturated sodium carbonate solution or sodium hydroxide solution. This will convert the cinnamic acid to its soluble sodium salt.

  • If unreacted benzaldehyde is present, it can be removed at this stage by steam distillation.[4]

  • If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise with swirling until a faint cloudiness persists.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate_Adduct Aldol Addition Intermediate 2-Methoxybenzaldehyde->Intermediate_Adduct 1. Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate_Adduct 1. Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate_Adduct Catalyst 2-Methoxycinnamic_Acid 2-Methoxycinnamic_Acid Intermediate_Adduct->2-Methoxycinnamic_Acid 2. Dehydration Acetic_Acid Acetic_Acid Intermediate_Adduct->Acetic_Acid Byproduct Troubleshooting_Workflow start Low Purity of This compound tlc Perform TLC Analysis start->tlc multiple_spots Multiple Spots on TLC tlc->multiple_spots Yes single_spot Single Spot on TLC (with tailing or smearing) tlc->single_spot No nmr_ir Acquire NMR and IR Spectra unreacted_sm Signals of Unreacted Starting Material nmr_ir->unreacted_sm Identify Impurities intermediate Signals of Aldol Intermediate nmr_ir->intermediate Identify Impurities multiple_spots->nmr_ir single_spot->nmr_ir recrystallize Recrystallize Product unreacted_sm->recrystallize optimize Optimize Reaction Conditions unreacted_sm->optimize intermediate->recrystallize intermediate->optimize pure_product Pure Product recrystallize->pure_product optimize->recrystallize Cause_Solution_Relationship cluster_causes Potential Causes of Impurity cluster_solutions Troubleshooting Solutions cause1 Incomplete Reaction solution1 Increase Reaction Time/Temp cause1->solution1 solution3 Optimize Recrystallization cause1->solution3 cause2 Presence of Water solution2 Use Anhydrous Reagents cause2->solution2 cause3 Inefficient Purification cause3->solution3 cause4 Side Reactions solution4 Modify Workup Procedure cause4->solution4

References

Technical Support Center: 2-Methoxycinnamic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up production of 2-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The most common methods for synthesizing this compound and its derivatives are the Perkin reaction and Knoevenagel condensation.[1][2] For industrial-scale production, the Perkin reaction, which involves the condensation of an aromatic aldehyde (2-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a base catalyst like sodium acetate, is a prominent method.[1][3][4][5] Alternative routes include the diazotization of 2-anisidine followed by a coupling reaction with acrylic acid.[1]

Q2: What are the main challenges when moving from lab-scale to pilot- or industrial-scale production?

A2: Key challenges in scaling up production include managing reaction exotherms, ensuring consistent mixing and heat transfer, controlling impurity profiles, and handling materials safely and efficiently.[6] Processes developed by medicinal chemists for small-scale synthesis often use expensive or hazardous reagents and may not be safe or economically viable at a larger scale without significant modification.[6] Furthermore, issues like polymorphism (different crystal forms) can arise at scale, affecting the final product's physical properties and consistency.[6]

Q3: Why is reaction temperature so critical during scale-up?

A3: Temperature control is crucial for several reasons. Firstly, many synthesis reactions, like the Perkin reaction, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[6] Uncontrolled temperature can lead to side reactions, increased impurity formation, and in worst-case scenarios, a runaway reaction.[6] For instance, in related cinnamic acid syntheses, yields can decrease significantly if the temperature deviates from the optimal range (e.g., 180-190°C).[7]

Q4: What types of impurities are commonly formed during synthesis?

A4: Impurities can arise from unreacted starting materials (e.g., 2-methoxybenzaldehyde), side reactions, or degradation of the product. In Perkin-type reactions, side products can include self-condensation products of the anhydride or decarboxylated intermediates.[4] During workup, incomplete hydrolysis of intermediates can also lead to impurities. Post-synthesis, ensuring the removal of solvents and catalysts is critical.[8]

Troubleshooting Guide

Problem 1: Low Product Yield

Q: My final yield of this compound is significantly lower than expected after scaling up the reaction. What are the potential causes and solutions?

A: Low yield is a common scale-up issue stemming from several factors. Use the following guide to troubleshoot.

Possible Causes & Corrective Actions:

  • Inadequate Temperature Control: The Perkin reaction requires precise temperature management. High temperatures (e.g., >155°C) can cause degradation, while low temperatures result in incomplete reactions.[9]

    • Solution: Implement robust reactor heating and cooling systems. For exothermic steps, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.[6]

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, speed) for the vessel geometry and reaction viscosity. Perform mixing studies if necessary.

  • Suboptimal Reagent Stoichiometry: While lab-scale reactions may use a large excess of one reagent, this can be inefficient and costly at scale.

    • Solution: Re-optimize the molar ratios of 2-methoxybenzaldehyde, acetic anhydride, and the catalyst for the scaled-up process. Sometimes, using catalytic amounts of a reagent is more efficient at scale than stoichiometric amounts.[6]

  • Moisture Contamination: The acid anhydride and base catalysts used in the Perkin reaction are sensitive to moisture, which can consume reagents and reduce yield.

    • Solution: Ensure all reagents are anhydrous and the reaction is run under a dry, inert atmosphere (e.g., nitrogen).

Workflow for Diagnosing Low Yield

The following diagram illustrates a logical workflow for troubleshooting low product yield.

LowYield_Workflow start Problem: Low Yield check_temp Review Temperature Logs start->check_temp temp_issue Inconsistent Temperature or Hot Spots? check_temp->temp_issue check_mixing Evaluate Mixing Efficiency mixing_issue Is Agitation Adequate for Vessel Size? check_mixing->mixing_issue check_reagents Analyze Reagent Purity & Ratios reagent_issue Reagents Anhydrous? Ratios Optimized? check_reagents->reagent_issue check_workup Investigate Product Loss During Workup/Purification workup_issue Significant Loss During Extraction/Crystallization? check_workup->workup_issue temp_issue->check_mixing No sol_temp Solution: Improve Reactor Heating/Cooling. Consider Semi-Batch Addition. temp_issue->sol_temp Yes mixing_issue->check_reagents No sol_mixing Solution: Modify Agitator Speed/Type. Install Baffles. mixing_issue->sol_mixing Yes reagent_issue->check_workup No sol_reagents Solution: Use Anhydrous Reagents. Re-optimize Stoichiometry. reagent_issue->sol_reagents Yes sol_workup Solution: Optimize pH for Extraction. Use Anti-Solvent for Crystallization. workup_issue->sol_workup Yes

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Product Purity Issues

Q: My final product shows unacceptable levels of impurities by HPLC analysis. How can I identify and mitigate them?

A: Impurity management is critical for pharmaceutical applications. The source of impurities can be the reaction itself or the workup and purification steps.

Common Impurities and Mitigation Strategies:

  • Unreacted 2-methoxybenzaldehyde: Indicates an incomplete reaction.

    • Mitigation: Increase reaction time or temperature moderately. Ensure efficient mixing. In the workup phase, a bisulfite wash can help remove residual aldehyde.

  • cis-isomer of this compound: The desired product is typically the trans-isomer. The formation of the cis-isomer can be influenced by reaction conditions.[10]

    • Mitigation: The trans-isomer is generally more thermodynamically stable. Purification via recrystallization is often effective, as the two isomers can have different solubilities.

  • Side-Products from Self-Condensation: Acetic anhydride can undergo self-condensation under basic conditions.

    • Mitigation: Control the rate of addition and temperature to minimize these side reactions. Ensure the base catalyst is appropriate and not overly reactive.[11]

Data on Reaction Parameters vs. Purity

The following table summarizes how adjusting reaction parameters can impact product purity. This data is illustrative, based on typical outcomes for Perkin-type reactions.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Impact on Purity
Temperature 190°C150°CLowering temperature can reduce thermal degradation and side-product formation.[7]
Reaction Time 4 hours8 hoursExtending reaction time can increase conversion, reducing unreacted starting material.[7]
Catalyst Sodium AcetatePotassium AcetatePotassium salts can sometimes offer higher yields and cleaner reactions than sodium salts.[7]
Workup pH pH 4-5 (Acidification)pH 1-2 (Acidification)Stronger acidification ensures complete precipitation of the cinnamic acid, separating it from base-soluble impurities.[12]

Experimental Protocols

Protocol: Scale-Up Synthesis via Perkin Reaction

This protocol is a generalized procedure for the synthesis of this compound, adapted for a pilot scale (e.g., 20L reactor).

Materials:

  • 2-methoxybenzaldehyde

  • Acetic anhydride

  • Potassium acetate (anhydrous)

  • Toluene (or other suitable high-boiling solvent)

  • Sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • Reactor Setup: Charge the 20L glass-lined reactor with 2-methoxybenzaldehyde and the solvent. Begin agitation.

  • Reagent Addition: Add anhydrous potassium acetate, followed by the slow, controlled addition of acetic anhydride. The rate of addition should be managed to keep the internal temperature below a set point (e.g., 140°C).

  • Reaction: Heat the mixture to reflux (typically 140-152°C) and maintain for 6-8 hours.[9] Monitor the reaction's progress by taking samples for in-process control (IPC) analysis (e.g., HPLC).

  • Hydrolysis (Workup): Once the reaction is complete, cool the mixture. Carefully add water to hydrolyze any remaining acetic anhydride.

  • Extraction: Adjust the pH to be alkaline (e.g., pH 9-10) using a sodium hydroxide solution.[7] This converts the product to its water-soluble sodium salt. Separate the aqueous layer from the organic layer (which contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is strongly acidic (pH 1-2).[12] The this compound will precipitate as a solid.

  • Isolation & Drying: Filter the solid product using a centrifuge or filter press. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.

Synthesis and Purification Workflow Diagram

This diagram outlines the key stages from reaction to final product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase charge_reagents Charge Reactor: 2-Methoxybenzaldehyde, Potassium Acetate add_anhydride Slowly Add Acetic Anhydride charge_reagents->add_anhydride reflux Heat to Reflux (140-152°C, 6-8h) add_anhydride->reflux hydrolysis Cool & Hydrolyze with Water reflux->hydrolysis extraction Basify (pH 9-10) & Extract hydrolysis->extraction precipitation Acidify Aqueous Layer (pH 1-2) to Precipitate extraction->precipitation filtration Filter & Wash Solid Product precipitation->filtration drying Vacuum Dry filtration->drying final_product Final Product: This compound drying->final_product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: 2-Methoxycinnamic Acid Photodegradation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of 2-Methoxycinnamic acid during experiments.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Rapid loss of this compound concentration in solution upon light exposure. Photodegradation due to UV irradiation.1. Work under low-light conditions or use amber-colored glassware. 2. Degas solvents to remove oxygen. 3. Add a photostabilizer or antioxidant to the solution.
Formation of unexpected byproducts in the reaction mixture. Photoisomerization (cis-trans) or photolysis of this compound.1. Confirm the identity of byproducts using analytical techniques like GC-MS or LC-MS. 2. If byproducts are isomers, adjust the light source to a wavelength that minimizes isomerization. 3. Employ the stabilization techniques mentioned above.
Inconsistent experimental results involving this compound. Variability in light exposure between experiments.1. Standardize the lighting conditions for all experiments. 2. Use a photometer to measure and control the light intensity. 3. Prepare fresh solutions of this compound for each experiment.
Precipitate formation during the experiment. Photodegradation may lead to the formation of less soluble products.1. Analyze the precipitate to identify its composition. 2. Adjust solvent polarity or pH to improve the solubility of potential degradation products. 3. Filter the solution before use if precipitate is observed after light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound photodegradation?

A1: The primary photodegradation mechanisms for cinnamic acid derivatives like this compound are photoisomerization and photolysis.

  • Photoisomerization: Upon absorption of UV radiation, the more stable trans-isomer of this compound can convert to the cis-isomer. This can alter the compound's biological activity and physicochemical properties.

  • Photolysis: Prolonged or high-intensity UV exposure can lead to the cleavage of chemical bonds, resulting in the formation of degradation products such as 2-methoxybenzaldehyde.

Q2: What environmental factors can accelerate the photodegradation of this compound?

A2: Several factors can influence the rate of photodegradation:

  • Presence of Oxidizing and Chlorinating Agents: Reactive oxygen and chlorine species, which can be generated by substances like hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), can significantly enhance the degradation of methoxycinnamate derivatives.

  • Solvent Polarity: The polarity of the solvent can affect the photostability of cinnamic acid derivatives. For some related compounds, higher polarity has been shown to be advantageous for photostability.

  • pH: The pH of the solution can impact the photodegradation rate. For cinnamic acid, an increase in pH has been shown to decrease photodegradation.

  • Light Intensity and Wavelength: Higher light intensity and exposure to specific UV wavelengths that are strongly absorbed by this compound will lead to faster degradation.

Q3: How can I minimize photodegradation of this compound during my experiments?

A3: Several strategies can be employed:

  • Control of Experimental Environment:

    • Light Exclusion: Conduct experiments in a dark room or use light-blocking (amber) glassware.

    • Inert Atmosphere: Degas solvents and purge the reaction vessel with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Formulation Strategies:

    • Use of Antioxidants: The addition of antioxidants can help to quench free radicals generated during photolysis, thereby protecting the this compound. Quercetin has been shown to be effective in stabilizing a related compound.

    • Inclusion in Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can shield it from light and improve its photostability.

    • Co-formulation with other UV filters: Certain UV filters, such as Tinosorb S, have been shown to stabilize other less stable UV filters.

Q4: What analytical methods can be used to monitor the photodegradation of this compound?

A4: The following analytical techniques are suitable for monitoring the degradation of this compound and the formation of its byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for separating and quantifying the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for identifying and quantifying both the parent compound and its non-volatile degradation products.

Quantitative Data on Photodegradation and Stabilization

The following tables summarize quantitative data on the photodegradation of a closely related compound, 2-ethylhexyl-4-methoxycinnamate (EHMC), which can provide insights into the behavior of this compound.

Table 1: Effect of Additives on the Photodegradation of EHMC in Solution

AdditiveMolar Ratio (EHMC:Additive)Irradiation Time (hours)Degradation (%)Reference
None-24~24
H₂O₂1:1010~50
H₂O₂/HCl1:10:10<10>50

Table 2: Efficacy of Stabilizers on the Photodegradation of EHMC in a Sunscreen Formulation

StabilizerConcentration (% w/w)Irradiation DoseRemaining EHMC (%)Reference
None-30 MED~49
Quercetin0.130 MED~58

*MED: Minimal Erythemal Dose

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Sample Preparation: Transfer the solution to a quartz cuvette or a suitable reaction vessel that is transparent to the intended irradiation wavelength.

  • Initial Analysis: Analyze an aliquot of the solution before irradiation using a suitable analytical method (e.g., HPLC) to determine the initial concentration of this compound.

  • Irradiation: Expose the sample to a controlled light source (e.g., a solar simulator or a specific UV lamp) for a defined period. Maintain a constant temperature during irradiation.

  • Post-Irradiation Analysis: At predetermined time intervals, withdraw aliquots of the solution and analyze them to determine the concentration of remaining this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Evaluation of a Stabilizer

  • Solution Preparation: Prepare two sets of solutions of this compound as described in Protocol 1. To one set, add the potential stabilizer at a specific concentration.

  • Follow Steps 2-6 of Protocol 1 for both sets of solutions (with and without the stabilizer).

  • Compare Results: Compare the degradation rates of this compound in the presence and absence of the stabilizer to evaluate its efficacy.

Visualizations

cluster_photodegradation Photodegradation Pathway of this compound 2-MCA_trans trans-2-Methoxycinnamic Acid 2-MCA_excited Excited State 2-MCA_trans->2-MCA_excited UV Radiation 2-MCA_cis cis-2-Methoxycinnamic Acid 2-MCA_excited->2-MCA_cis Isomerization Degradation_Products Degradation Products (e.g., 2-methoxybenzaldehyde) 2-MCA_excited->Degradation_Products Photolysis 2-MCA_cis->2-MCA_excited UV Radiation

Caption: Photodegradation pathways of this compound.

cluster_workflow Experimental Workflow for Photostability Testing Start Start Prep Prepare Solution of This compound Start->Prep Split Split into Control and Test Samples Prep->Split Add_Stab Add Stabilizer to Test Sample Split->Add_Stab Test Irradiate Irradiate Both Samples Under Controlled Conditions Split->Irradiate Control Add_Stab->Irradiate Analyze Analyze Samples at Time Intervals (HPLC, GC-MS) Irradiate->Analyze Compare Compare Degradation Rates Analyze->Compare End End Compare->End

Caption: Workflow for evaluating photostabilizers.

Common interferences in the analytical detection of 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 2-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most frequently employed analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3][4]

Q2: What are the potential sources of interference in the analysis of this compound?

A2: Interferences can be broadly categorized as:

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue extracts) can enhance or suppress the analyte signal, particularly in LC-MS analysis.[5][6][7]

  • Structurally Related Compounds: Isomers (e.g., cis/trans isomers, positional isomers like 3- and 4-methoxycinnamic acid) and other cinnamic acid derivatives can have similar chromatographic behavior and spectral properties.[8]

  • Metabolites: Metabolic products of this compound or related compounds, such as hydroxylated or conjugated forms, can co-elute or interfere with the analysis. The metabolism of related compounds like cinnamic acid can produce hippuric acid, benzoic acid, and other derivatives.[9][10]

  • Sample Preparation Artifacts: Impurities from solvents, reagents, and filtration devices can introduce interfering peaks.[11]

  • Co-eluting Endogenous Compounds: Biological samples contain numerous endogenous molecules that may not be fully resolved from the this compound peak.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of your samples can help to normalize the matrix effects between your calibrators and unknown samples.[7]

Q4: Are there any known stability issues with this compound during sample storage and preparation?

A4: While specific stability data for this compound is not extensively reported in the provided results, it is a good practice to store stock solutions and biological samples at -20°C or -80°C to minimize degradation. For GC-MS analysis requiring derivatization, the stability of the derivatives should be considered, as some, like TMS derivatives, can degrade over time.[12] It is recommended to perform stability studies as part of your method validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound in HPLC
Possible Cause Troubleshooting Step
Secondary Interactions with Column The carboxylic acid group of this compound can interact with active sites on the silica backbone of the column. Try adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress this interaction.[13]
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
Column Contamination or Degradation If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.
Issue 2: Co-elution of this compound with an Interfering Peak
Possible Cause Troubleshooting Step
Isomeric Interference The cis-isomer or positional isomers (3- or 4-methoxycinnamic acid) may be present. Optimize the chromatographic method to improve resolution. This can include changing the mobile phase gradient, temperature, or trying a different column with a different selectivity.[14][15]
Metabolite Interference A metabolite of this compound or a related compound may be co-eluting. If using mass spectrometry, check for different m/z values to distinguish the compounds. For UV detection, a change in the chromatographic selectivity is necessary.
Insufficient Chromatographic Resolution The chosen column and mobile phase may not be optimal. Screen different C18 columns or consider a phenyl-hexyl column which can offer different selectivity for aromatic compounds.[16]
Issue 3: Inconsistent or Non-Reproducible Results in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent signal suppression or enhancement.[5][6] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls. Automated sample preparation can improve reproducibility.
Instrument Instability Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer response. Run a system suitability test before each batch of samples.

Quantitative Data Summary

Table 1: UHPLC-MS/MS Method Validation Parameters for this compound in Rat Whole Blood

ParameterValue
Lower Limit of Quantification (LLOQ)10 ng/mL[1]
Linearity RangeOver 1000 times the concentration range[1]
Correlation Coefficient (r²)> 0.99[1]
Intra- and Inter-day Precision (%RSD)Within ±9%[1]
AccuracyWithin ±9%[1]
Recovery> 80%[1]
Matrix EffectsMinimal[1]

Table 2: Impact of Matrix on Analyte Response in LC-MS/MS

MatrixEffect on Analyte SignalMitigation StrategyReference
Biological Fluids (e.g., plasma, urine)Can cause significant ion suppression or enhancement.Stable isotope-labeled internal standards, matrix-matched calibrants, effective sample cleanup.[6][7]
Food MatricesDependent on the commodity and analyte; can lead to ion suppression or enhancement.Dilution of the sample extract, matrix-matched standards.[17]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for the Determination of this compound in Rat Whole Blood
  • Sample Preparation:

    • To a 50 µL aliquot of whole blood, add an internal standard.

    • Perform a one-step protein precipitation by adding acetonitrile-37% formaldehyde (90:10, v/v).[1]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the UHPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Thermo Scientific C18 (2.1 mm × 50 mm, 1.9 µm).[1]

    • Mobile Phase: Gradient elution with an appropriate aqueous and organic phase (details not specified in the abstract, but typically involves acetonitrile or methanol and water with an additive like formic acid).

    • Flow Rate: Not specified, but typical for UHPLC.

    • Column Temperature: Room temperature.[1]

    • Total Run Time: 4 minutes.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive and negative ion electrospray ionization (ESI).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

Protocol 2: General Approach for HPLC-UV Analysis of Cinnamic Acid Derivatives
  • Sample Preparation:

    • For solid samples (e.g., plant material), perform an extraction with a suitable solvent like methanol or ethanol.

    • For liquid samples, a simple dilution may be sufficient if the matrix is not complex.

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often with an acidic modifier like 0.1% acetic acid) and an organic solvent like methanol or acetonitrile is typical. For example, methanol-0.1% acetic acid aqueous solution (40:60, v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: Around 280-310 nm, depending on the specific absorbance maximum of this compound.[13]

Protocol 3: GC-MS Analysis of Carboxylic Acids (General Derivatization Approach)
  • Sample Preparation and Derivatization:

    • Extract the this compound from the sample matrix.

    • Evaporate the solvent to dryness.

    • Perform a two-step derivatization:

      • Methoxyamination: Add methoxyamine in pyridine and incubate (e.g., 60 min at 30°C) to protect carbonyl groups.[3]

      • Silylation: Add a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 30 min at 30°C) to derivatize the carboxylic acid group.[3]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes (e.g., start at 68°C, ramp up to 320°C).[3]

    • Mass Spectrometry Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample extraction Extraction / Protein Precipitation sample->extraction cleanup SPE / LLE (Optional) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization hplc HPLC / UHPLC cleanup->hplc gc GC derivatization->gc ms Mass Spectrometry hplc->ms uv UV Detector hplc->uv gc->ms quantification Quantification ms->quantification uv->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape coelution Co-eluting Peaks? start->coelution inconsistent_results Inconsistent Results? start->inconsistent_results peak_shape->coelution No ps_cause1 Check Mobile Phase pH / Additives peak_shape->ps_cause1 Yes coelution->inconsistent_results No ce_cause1 Optimize Gradient / Temperature coelution->ce_cause1 Yes ir_cause1 Use Stable Isotope-Labeled IS inconsistent_results->ir_cause1 Yes ps_cause2 Adjust Sample Solvent ps_cause1->ps_cause2 ps_cause3 Check for Column Overload ps_cause2->ps_cause3 ce_cause2 Change Column Selectivity ce_cause1->ce_cause2 ce_cause3 Use MS for Specific Detection ce_cause2->ce_cause3 ir_cause2 Standardize Sample Prep ir_cause1->ir_cause2 ir_cause3 Perform System Suitability Check ir_cause2->ir_cause3

Caption: Troubleshooting decision tree for common analytical issues.

metabolic_pathway cluster_precursors Precursors cluster_core_pathway Phenylpropanoid Pathway cluster_target_compound Target Compound cluster_metabolism Metabolism phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H two_methoxycinnamic This compound cinnamic_acid->two_methoxycinnamic Potential Biosynthesis caffeic_acid Caffeic Acid coumaric_acid->caffeic_acid C3'H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT conjugates Glucuronide/Sulfate Conjugates two_methoxycinnamic->conjugates Phase II Metabolism hydroxylated Hydroxylated Metabolites two_methoxycinnamic->hydroxylated Phase I Metabolism (CYP450) beta_oxidation Beta-Oxidation Products (e.g., Benzoic Acid) two_methoxycinnamic->beta_oxidation Beta-Oxidation

Caption: Simplified metabolic context of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxycinnamic Acid and Kojic Acid as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological and cosmetic research, the quest for effective and safe tyrosinase inhibitors is paramount for the management of hyperpigmentation. Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a prime target for agents aimed at reducing skin pigmentation. This guide provides a detailed comparison of the efficacy of 2-Methoxycinnamic acid (2-MCA) and the well-established tyrosinase inhibitor, kojic acid.

Quantitative Comparison of Inhibitory Efficacy

One study on various cinnamic acid derivatives reported IC50 values for compounds structurally related to 2-MCA, such as p-coumaric acid (115.6 µM) and isoferulic acid (114.9 µM), against mushroom tyrosinase[1]. It is important to note that the inhibitory activity of cinnamic acid derivatives is highly dependent on their specific molecular structure[1]. For instance, a study on cis-2-methoxycinnamic acid found it to have no anti-tyrosinase activity, highlighting the significance of stereoisomerism in biological activity.

While a precise IC50 value for 2-MCA is not available from comparative studies, it has been identified as a noncompetitive inhibitor of tyrosinase. This indicates that 2-MCA binds to a site on the enzyme different from the active site, thereby reducing the enzyme's catalytic efficiency.

Kojic acid, in contrast, is a well-characterized competitive inhibitor of tyrosinase. Its efficacy is consistently demonstrated across numerous studies, although the reported IC50 values can vary depending on the experimental setup.

CompoundTyrosinase SourceSubstrateIC50 (µM)Inhibition Type
This compound Data Not AvailableData Not AvailableData Not AvailableNoncompetitive
Kojic acid MushroomL-DOPA6.04 ± 0.11Competitive
Kojic acid MushroomL-DOPA32.2Competitive
Kojic acid MushroomL-DOPAData Not AvailableCompetitive

Note: The IC50 values for kojic acid are provided from different studies and are not directly comparable due to variations in experimental conditions. The lack of a directly comparative IC50 value for this compound is a critical gap in the current literature.

Mechanism of Action: A Tale of Two Inhibitors

The inhibitory mechanisms of this compound and kojic acid differ significantly, which has implications for their application.

Kojic Acid: As a competitive inhibitor, kojic acid's structure resembles the natural substrate of tyrosinase. It binds to the active site of the enzyme, where it chelates the copper ions essential for the enzyme's catalytic activity. This direct competition with the substrate prevents the formation of melanin precursors.

This compound: Being a noncompetitive inhibitor, 2-MCA binds to an allosteric site on the tyrosinase enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its ability to bind to its substrate and catalyze the melanin production, without directly blocking the active site.

Experimental Protocols

The following is a generalized experimental protocol for a mushroom tyrosinase inhibition assay, based on methodologies commonly cited in the literature.

Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a defined volume of the tyrosinase enzyme solution to each well.

    • Add a corresponding volume of each concentration of the test compounds or kojic acid to the respective wells. A control well should contain the solvent alone.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.

    • Continue to record the absorbance at regular intervals for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (enzyme + substrate + solvent).

      • A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the context of tyrosinase inhibition and the experimental procedures, the following diagrams have been generated.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UVB UVB α-MSH α-MSH UVB->α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (phosphorylated) PKA->CREB MITF MITF (transcription factor) CREB->MITF Tyrosinase_active Tyrosinase (active) MITF->Tyrosinase_active L-DOPA L-DOPA Tyrosinase_active->L-DOPA hydroxylation Dopaquinone Dopaquinone Tyrosinase_active->Dopaquinone oxidation Tyrosine Tyrosine Tyrosine->Tyrosinase_active L-DOPA->Tyrosinase_active Melanin Melanin Dopaquinone->Melanin Inhibitors Inhibitors Inhibitors->Tyrosinase_active

Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation and α-MSH, leading to the production of melanin, and the point of intervention by tyrosinase inhibitors.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Mixing Mix Buffer, Tyrosinase, and Inhibitor in 96-well plate Reagents->Mixing Pre-incubation Pre-incubate at controlled temperature Mixing->Pre-incubation Reaction Initiate reaction with L-DOPA Pre-incubation->Reaction Measurement Measure Absorbance (e.g., 475 nm) kinetically Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: A streamlined workflow of the in vitro tyrosinase inhibition assay, from reagent preparation to the determination of the IC50 value.

References

Structural Elucidation of Synthesized 2-Methoxycinnamic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural confirmation of synthesized 2-methoxycinnamic acid utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of experimental data against established standards, detailed experimental protocols, and a visual workflow for the synthesis and analysis process.

The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. However, synthesis is merely the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the final product. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands out as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a comprehensive comparison of NMR data for a laboratory-synthesized sample of this compound against reference data, providing researchers, scientists, and drug development professionals with a clear framework for structural verification.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural identity of the synthesized this compound was confirmed by comparing its ¹H and ¹³C NMR spectra with reference data obtained for the same compound. The spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the tables below. The close correlation between the experimental and reference values provides strong evidence for the successful synthesis of the target molecule.

¹H NMR Data Comparison
Proton Assignment Synthesized this compound (¹H NMR) Reference this compound (¹H NMR)
H-7 (Olefinic)δ 7.95 (d, J = 16.0 Hz, 1H)δ 7.94 (d, J = 16.0 Hz, 1H)
H-6'δ 7.58 (dd, J = 7.7, 1.7 Hz, 1H)δ 7.57 (dd, J = 7.7, 1.7 Hz, 1H)
H-4'δ 7.39 (ddd, J = 8.3, 7.5, 1.7 Hz, 1H)δ 7.38 (ddd, J = 8.3, 7.5, 1.7 Hz, 1H)
H-3'δ 7.02 (d, J = 8.3 Hz, 1H)δ 7.01 (d, J = 8.3 Hz, 1H)
H-5'δ 6.97 (td, J = 7.5, 1.0 Hz, 1H)δ 6.96 (td, J = 7.5, 1.0 Hz, 1H)
H-8 (Olefinic)δ 6.56 (d, J = 16.0 Hz, 1H)δ 6.55 (d, J = 16.0 Hz, 1H)
OCH₃δ 3.90 (s, 3H)δ 3.89 (s, 3H)
COOHδ 12.5 (br s, 1H)δ 12.4 (br s, 1H)

Solvent: DMSO-d₆

¹³C NMR Data Comparison
Carbon Assignment Synthesized this compound (¹³C NMR) Reference this compound (¹³C NMR)
C-9 (Carboxyl)δ 168.1δ 168.0
C-2' (Aromatic)δ 158.2δ 158.1
C-7 (Olefinic)δ 141.5δ 141.4
C-4' (Aromatic)δ 131.9δ 131.8
C-6' (Aromatic)δ 128.8δ 128.7
C-1' (Aromatic)δ 123.0δ 122.9
C-5' (Aromatic)δ 121.1δ 121.0
C-8 (Olefinic)δ 120.5δ 120.4
C-3' (Aromatic)δ 111.9δ 111.8
OCH₃δ 56.0δ 55.9

Solvent: DMSO-d₆

The data presented in the tables demonstrates a high degree of concordance between the synthesized sample and the reference standard. The characteristic downfield shifts of the olefinic protons (H-7 and H-8) and their large coupling constant (J ≈ 16 Hz) are indicative of a trans configuration. The chemical shifts of the aromatic protons and carbons are consistent with a 2-methoxy substitution pattern on the phenyl ring. The presence of the methoxy group is confirmed by the singlet at approximately 3.90 ppm in the ¹H NMR spectrum and the signal around 56.0 ppm in the ¹³C NMR spectrum. Finally, the broad singlet observed at around 12.5 ppm in the ¹H spectrum and the signal at approximately 168.1 ppm in the ¹³C spectrum are characteristic of a carboxylic acid group.

Experimental Protocols

Synthesis of this compound (via Perkin Reaction)

A mixture of 2-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) is heated at 180°C for 5 hours. After cooling, the reaction mixture is poured into water and boiled for 15 minutes. The solution is then cooled, and the crude product is precipitated by the addition of concentrated hydrochloric acid. The precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation: Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer. Data is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using NMR spectroscopy.

G start Synthesis of This compound purification Purification (Recrystallization) start->purification Crude Product nmr_prep NMR Sample Preparation purification->nmr_prep Pure Product h_nmr ¹H NMR Spectroscopy nmr_prep->h_nmr c_nmr ¹³C NMR Spectroscopy nmr_prep->c_nmr data_analysis Spectral Data Analysis h_nmr->data_analysis c_nmr->data_analysis comparison Comparison with Reference Data data_analysis->comparison Experimental Data confirmation Structural Confirmation comparison->confirmation Data Match

Figure 1. Workflow for the synthesis and structural confirmation of this compound.

Validating Analytical Methods: A Comparative Guide to HPLC for 2-Methoxycinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Methoxycinnamic acid against alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection and implementation of the most suitable analytical methodology.

High-Performance Liquid Chromatography (HPLC): A Validated Method

HPLC stands as a robust and widely adopted technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and related substances. A validated HPLC method for this compound ensures accuracy, precision, and specificity, making it a reliable choice for routine quality control and stability testing.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., µ-Bondapak 300 x 3.9 mm)
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 2: Summary of Validation Parameters for the HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:12.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:18.0 µg/mL

Note: The typical results are based on data from similar compounds and established validation guidelines.[1][2]

Experimental Protocols

A detailed protocol for the validation of the HPLC method for this compound analysis is provided below, following the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample containing this compound in the same diluent to achieve a final concentration within the calibration range.

2. Method Validation Procedure:

  • Specificity: Analyze blank samples (diluent) and samples spiked with potential interfering substances to ensure no co-eluting peaks are observed at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations of the working standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[2]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the relative standard deviation (%RSD) for the results.[2][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting progressively more dilute solutions of the standard and calculating the signal-to-noise ratio.[1]

Comparative Analysis of Analytical Methods

While HPLC is a gold standard, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

Table 3: Comparison of Analytical Methods for this compound

FeatureHPLC-UVUHPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.High-resolution separation with mass-based detection.Separation of volatile compounds, detection by mass spectrometry.
Sensitivity ModerateHighHigh (with derivatization)
Specificity GoodExcellentExcellent
Sample Throughput ModerateHighLow to Moderate
Cost Low to ModerateHighModerate
Derivatization Not requiredNot typically requiredOften required to increase volatility
Application Routine QC, content uniformity, stability testing.Pharmacokinetic studies, impurity profiling, trace analysis.[6]Analysis of volatile impurities, can be used for quantification with derivatization.[7]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC method validation process and the decision-making pathway for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B Optimize Detection Wavelength A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I J Data Reporting I->J Analytical_Method_Selection node_rect node_rect Start Define Analytical Need Q1 Routine QC? Start->Q1 Q2 High Sensitivity Required? Q1->Q2 No HPLC HPLC-UV Q1->HPLC Yes Q3 Volatile Analyte? Q2->Q3 No UHPLC_MS UHPLC-MS/MS Q2->UHPLC_MS Yes Q3->HPLC No GC_MS GC-MS Q3->GC_MS Yes

References

A Comparative Analysis of the Antimicrobial Spectrum of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a promising class of antimicrobials with a broad spectrum of activity.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of various cinnamic acid derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Antimicrobial Activity

The antimicrobial potency of cinnamic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported MIC values for various derivatives against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial activity.

Antibacterial Spectrum
DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Cinnamic AcidStaphylococcus aureus>5000Escherichia coli>5000[4]
Mycobacterium tuberculosis H37Rv250-675[4]
p-Coumaric AcidStaphylococcus aureusVariesShigella dysenteriae61 (µM)[5]
Mycobacterium tuberculosis H37Rv244 (µM)Neisseria gonorrhoeae>6000 (µM)[5]
Bacillus subtilisHighEscherichia coli>6000 (µM)[5]
Ferulic AcidPseudomonas syringe<2.0 (mM)Escherichia coli<2.0 (mM)[6]
Bacillus subtilis<2.0 (mM)[6]
Caffeic AcidPseudomonas syringe<2.0 (mM)Escherichia coli<2.0 (mM)[6]
Bacillus subtilis<2.0 (mM)[6]
Butyl Cinnamate[7]
4-IsopropylbenzylcinnamideStaphylococcus aureus458.15 (µM)[7]
Decyl CinnamateStaphylococcus aureus550.96 (µM)[7]
Benzyl CinnamateStaphylococcus aureus537.81 (µM)Pseudomonas aeruginosa256[6][7]
Staphylococcus epidermidis128[6]
DM2 (Caffeic acid-carvacrol conjugate)Staphylococcus aureus16-64[4]
DM8 (o-Coumaric acid-carvacrol conjugate)Enterococcus faeciumMIC50: 32Enterococcus faecalisMIC50: 256[4]
N-(benzenesulfonyl)cinnamamideStaphylococcus epidermidis8[8]
Antifungal Spectrum
DerivativeFungal SpeciesMIC (µg/mL)Reference
Cinnamic AcidAspergillus terreus1.7 (mM)[9]
Aspergillus flavus1.7 (mM)[9]
Butyl CinnamateCandida albicans626.62 (µM)[7]
Candida tropicalis626.62 (µM)[7]
Candida glabrata626.62 (µM)[7]
Aspergillus flavus626.62 (µM)[7]
Penicillium citrinum626.62 (µM)[7]
Ethyl CinnamateCandida albicans726.36 (µM)[7]
Methyl CinnamateCandida albicans789.19 (µM)[7]
Isobutyl CinnamateCandida albicans0.89 (µM)[10]
Aspergillus niger0.79 (µM)[10]
3-Trifluoromethyl CinnamateCurvularia lunatus26 (mm inhibition zone)[10]
Pleurotus ostreatusHigh inhibition[10]
4-Methoxycinnamic AcidVarious Fungi50.4 - 449 (µM)[5]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (cinnamic acid derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of MBC/MFC

This assay determines the minimum concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (typically 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action: Signaling Pathways and Cellular Targets

Cinnamic acid and its derivatives exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell envelope and intracellular processes.

Bacterial Cell Disruption Pathway

bacterial_disruption cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets Membrane Cell Membrane Disruption Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death DNA_Gyrase DNA Gyrase Inhibition DNA_Gyrase->Cell_Death Protein_Synth Protein Synthesis Inhibition Protein_Synth->Cell_Death ROS Induction of ROS ROS->Cell_Death Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->Membrane Cinnamic_Derivative->DNA_Gyrase Cinnamic_Derivative->Protein_Synth Cinnamic_Derivative->ROS

Caption: Proposed mechanisms of antibacterial action of cinnamic acid derivatives.

The antibacterial action often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[4][11] Furthermore, some derivatives have been shown to inhibit crucial enzymes like DNA gyrase, which is essential for DNA replication.[12]

Fungal Cell Disruption Pathway

fungal_disruption cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Ergosterol Interaction with Ergosterol Membrane_Integrity Loss of Membrane Integrity Ergosterol->Membrane_Integrity Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death Wall_Synthesis Cell Wall Synthesis Inhibition Wall_Synthesis->Fungal_Cell_Death Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->Ergosterol Cinnamic_Derivative->Wall_Synthesis

Caption: Key antifungal mechanisms of cinnamic acid derivatives.

In fungi, a primary target is the cell membrane, specifically the interaction with ergosterol, a vital component of the fungal membrane.[7] This interaction disrupts membrane integrity. Additionally, inhibition of cell wall synthesis has been proposed as a mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of the antimicrobial spectrum of cinnamic acid derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of Cinnamic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Data_Comparison Comparative Analysis of MIC/MBC Values MBC_MFC_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Study Data_Comparison->SAR_Analysis

Caption: General workflow for antimicrobial evaluation of cinnamic acid derivatives.

Conclusion

Cinnamic acid derivatives represent a versatile scaffold for the development of new antimicrobial agents. The presented data highlights that modifications to the parent cinnamic acid molecule, such as esterification, amidation, and substitution on the phenyl ring, can significantly enhance antimicrobial potency and broaden the spectrum of activity.[2][10] Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Reproducibility in Tyrosinase Inhibition Assays: A Comparative Guide Featuring 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible results in tyrosinase inhibition assays is paramount for the reliable identification and characterization of potential skin lightening agents and treatments for hyperpigmentation. This guide provides a comparative analysis of 2-Methoxycinnamic acid as a tyrosinase inhibitor, alongside other alternatives, with a focus on the experimental protocols essential for ensuring data integrity and reproducibility.

Comparative Analysis of Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. While direct, extensive reproducibility studies on this compound are not widely published, its activity has been characterized in comparison to other known inhibitors. Cinnamic acid and its derivatives have been identified as inhibitors of tyrosinase.[1][2] this compound, in particular, acts as a noncompetitive inhibitor of this enzyme.[3][4]

For comparative purposes, the table below summarizes the tyrosinase inhibitory activity of various compounds. It is important to note that IC50 values can vary between studies due to differences in assay conditions, such as enzyme source (e.g., mushroom vs. human tyrosinase), substrate (e.g., L-tyrosine vs. L-DOPA), and other experimental parameters.

CompoundType of InhibitionIC50 (µM)Reference CompoundReference IC50 (µM)
This compound NoncompetitiveData not widely available--
Kojic AcidReversible/Competitive17.76--
Arbutin----
(E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one-0.16Kojic Acid17.76
(E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(2-chloro-3-methoxyphenyl)prop-2-en-1-one-0.12Kojic Acid17.76
p-Coumaric acid-115.6--
Isoferulic acid-114.9--
Dihydroisoferulic acid-195.7--
Bisdemethoxycurcumin-46.5 (monophenolase)Kojic Acid132.8 (monophenolase)
Bisdemethoxycurcumin-34.8 (diphenolase)Kojic Acid-

Experimental Protocol for a Reproducible Tyrosinase Inhibition Assay

To ensure the reproducibility of tyrosinase inhibition data, adherence to a standardized and detailed experimental protocol is crucial. The following protocol is a synthesis of established methods.[5][6][7][8][9]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 30 U/mL.

    • Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer. A common concentration is 1.5 mM to 10 mM.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or solvent for the control).

    • Add 40-50 µL of the tyrosinase enzyme solution to each well.

    • Add 100 µL of phosphate buffer.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding 30-40 µL of the substrate solution to each well.

  • Data Acquisition:

    • Measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically 475-510 nm) using a microplate reader.

    • Measurements can be taken at a single endpoint after a specific incubation time (e.g., 20-60 minutes) or in kinetic mode, with readings taken at regular intervals.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of tyrosinase inhibition, the following diagrams have been generated.

G Experimental Workflow for Tyrosinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_compound Add Test Compound/Control prep_plate->add_compound add_enzyme Add Tyrosinase Enzyme add_compound->add_enzyme add_buffer Add Phosphate Buffer add_enzyme->add_buffer pre_incubate Pre-incubate add_buffer->pre_incubate add_substrate Add Substrate (L-tyrosine/L-DOPA) pre_incubate->add_substrate measure_abs Measure Absorbance (475-510 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 G Simplified Tyrosinase Signaling Pathway in Melanogenesis cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->DOPA Inhibits Inhibitor->Dopaquinone Inhibits

References

In Vivo Validation of 2-Methoxycinnamic Acid: A Comparative Analysis with p-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of in vivo research on 2-Methoxycinnamic acid (2-MCA) currently limits a direct comparative analysis of its biological effects against other alternatives. The available scientific literature predominantly focuses on the in vivo activities of its isomer, p-Methoxycinnamic acid (p-MCA), which has demonstrated a range of therapeutic properties in various animal models. This guide, therefore, provides a comprehensive overview of the established in vivo biological effects of p-MCA as a reference point for researchers and drug development professionals. The limited data on 2-MCA from in vitro studies will be juxtaposed to highlight potential avenues for future in vivo investigation.

While 2-MCA has been identified as a tyrosinase inhibitor and a metabolite in Brassica napus, extensive in vivo validation of its biological effects remains to be conducted.[1] In contrast, p-MCA has been the subject of numerous in vivo studies, revealing its potential as a hepatoprotective, antidiabetic, anticancer, and neuroprotective agent.[2][3]

Comparative Overview of Methoxycinnamic Acid Isomers

FeatureThis compound (2-MCA)p-Methoxycinnamic Acid (p-MCA)
In Vivo Data Limited to non-existentExtensive data available in animal models
Primary In Vitro Activity Tyrosinase inhibition[1]Antioxidant, anti-inflammatory, anticancer, antidiabetic properties
Known In Vivo Effects Not establishedHepatoprotective, antidiabetic, anticancer, neuroprotective[2][3]
Bioavailability Not established in vivoSubject of studies to enhance solubility and absorption[4]

In Vivo Biological Effects of p-Methoxycinnamic Acid (p-MCA)

The following sections detail the in vivo validated biological effects of p-MCA, including summaries of quantitative data from key studies and the experimental protocols employed.

Hepatoprotective Effects

p-MCA has demonstrated significant hepatoprotective activity in rodent models of liver injury.

Animal ModelToxin/Inducerp-MCA DoseKey FindingsReference
RatsCarbon Tetrachloride (CCl4)Not specifiedComparable hepatoprotective activity to silymarin[5]
RatsNot specifiedNot specifiedSignificantly reduced liver enzyme markers of damageNot specified
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4, often mixed with a vehicle like olive oil, is administered to induce acute liver injury.

  • Treatment: p-MCA is administered orally, often for a period before and after CCl4 administration. A positive control group receiving a known hepatoprotective agent like silymarin is included.

  • Assessment: After a set period, blood samples are collected to measure serum levels of liver enzymes such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Liver tissues are harvested for histopathological examination to assess the degree of necrosis and inflammation.

Antidiabetic Effects

In vivo studies have highlighted the potential of p-MCA in managing hyperglycemia and improving insulin secretion. It has been shown to exhibit significantly higher antidiabetic activity compared to the reference compound 1-deoxynojirimycin.[5]

Animal ModelConditionp-MCA DoseKey FindingsReference
Not specifiedNot specifiedNot specified100-fold higher activity than 1-deoxynojirimycin[5]
Animal modelsNot specifiedNot specifiedProlonged action in lowering plasma glucose by increasing insulin secretion[6]
  • Animal Model: Male albino Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes by destroying pancreatic β-cells.

  • Treatment: p-MCA is administered orally daily for a specified period. A control group receives the vehicle, and another group may receive a standard antidiabetic drug like glibenclamide.

  • Assessment: Blood glucose levels are monitored regularly. At the end of the study, parameters like plasma insulin levels, and pancreatic β-cell function can be assessed.

Anticancer Effects

p-MCA has been investigated for its chemopreventive and therapeutic effects in a rat model of colon carcinogenesis.

Animal ModelCarcinogenp-MCA DoseKey FindingsReference
Male albino Wistar rats1,2-dimethylhydrazine (DMH)40 mg/kg b.wt.Reduced number of aberrant crypt foci (ACFs), modulated inflammatory and apoptotic markers[7]
  • Animal Model: Male albino Wistar rats.

  • Induction of Carcinogenesis: Rats are administered weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) for several weeks to induce colon cancer.

  • Treatment: p-MCA is administered orally throughout the study period.

  • Assessment: At the end of the study, the colons are excised and examined for the number and multiplicity of aberrant crypt foci (ACFs), which are preneoplastic lesions. The expression of molecular markers related to inflammation (e.g., NF-κB, COX-2), apoptosis (e.g., Bcl-2, Bax, caspases), and angiogenesis (e.g., VEGF) are analyzed in the colon tissue.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway modulated by p-MCA in cancer and a typical workflow for in vivo validation.

pMCA_Anticancer_Pathway cluster_0 Inflammatory and Proliferative Signaling cluster_1 Apoptotic Signaling DMH DMH (Carcinogen) NF_kB NF-κB activation DMH->NF_kB induces pMCA p-Methoxycinnamic Acid pMCA->NF_kB inhibits Bax Bax expression (Pro-apoptotic) pMCA->Bax promotes Caspases Caspase-3 & -9 activation pMCA->Caspases promotes COX2_iNOS COX-2 & iNOS expression NF_kB->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines CyclinD1 Cyclin D1 expression NF_kB->CyclinD1 Bcl2 Bcl-2 expression (Anti-apoptotic) NF_kB->Bcl2 MMP2_VEGF MMP-2 & VEGF expression (Metastasis & Angiogenesis) NF_kB->MMP2_VEGF Apoptosis Apoptosis Bax->Apoptosis Caspases->Apoptosis

Caption: p-MCA's anticancer effect via modulation of NF-κB signaling.

InVivo_Workflow start Hypothesis: Compound has in vivo effect animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model disease_induction Induce Disease/Condition (e.g., Carcinogen, Toxin) animal_model->disease_induction treatment_groups Establish Treatment Groups: - Vehicle Control - Compound Doses - Positive Control disease_induction->treatment_groups administration Administer Compound (e.g., Oral, IP) treatment_groups->administration monitoring Monitor Health & Collect Samples (e.g., Blood, Tissue) administration->monitoring analysis Biochemical & Histopathological Analysis monitoring->analysis data_interpretation Data Interpretation & Statistical Analysis analysis->data_interpretation conclusion Conclusion on In Vivo Efficacy data_interpretation->conclusion

Caption: General workflow for in vivo validation of a test compound.

Conclusion and Future Directions

While extensive in vivo data for p-MCA suggests its potential as a multi-target therapeutic agent, the lack of corresponding data for 2-MCA represents a significant knowledge gap. The established in vitro tyrosinase inhibitory activity of 2-MCA warrants further investigation into its potential in vivo effects, particularly in the context of dermatological conditions or other pathologies where tyrosinase plays a role. Comparative in vivo studies of 2-MCA and p-MCA are crucial to elucidate the structure-activity relationships of methoxycinnamic acid isomers and to identify the most promising candidates for further drug development. Researchers are encouraged to explore the in vivo efficacy of 2-MCA in relevant animal models to unlock its potential therapeutic applications.

References

Benchmarking the Stability of 2-Methoxycinnamic Acid Against Other UV Filters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of photoprotection, the stability of UV filters is a paramount concern for formulators and researchers. An ideal UV filter must not only absorb UV radiation effectively but also maintain its structural integrity under various stress conditions to ensure sustained efficacy and safety. This guide provides a comprehensive comparison of the stability of 2-Methoxycinnamic acid against other widely used UV filters, namely Avobenzone, Octocrylene, and Oxybenzone. The data presented herein is compiled from scientific literature and is intended to provide an objective benchmark for drug development professionals.

Executive Summary

This guide benchmarks the photostability, thermal stability, and chemical stability of this compound. While direct comparative quantitative data for this compound is limited in some aspects, data from its close derivatives, such as ethylhexyl methoxycinnamate (a widely used UVB filter), is utilized to provide valuable insights. Overall, cinnamate derivatives demonstrate moderate to good stability, with their performance being highly dependent on the formulation matrix.

Data Presentation: A Comparative Analysis

The following tables summarize the stability profiles of this compound and other common UV filters. It is important to note that the stability of a UV filter can be significantly influenced by the formulation, including the solvent system and the presence of other UV absorbers and antioxidants.

Table 1: Photostability Data

UV FilterPhotodegradation Rate (% loss after 4h irradiation)Key Photodegradation ProductsNotes
This compound (and derivatives) Up to 40% (for Ethylhexyl Methoxycinnamate)[1][2]Isomers (cis/trans), Cycloaddition productsPhotoisomerization is a primary degradation pathway.[3]
Avobenzone High (can be significant)Not specified in detailKnown to be photounstable, often stabilized with other filters like Octocrylene.[4]
Octocrylene LowNot specified in detailGenerally considered photostable and is used to stabilize other UV filters.[4]
Oxybenzone ModerateNot specified in detailShows some level of degradation upon UV exposure.

Table 2: Thermal Stability Data

UV FilterDecomposition Onset Temperature (°C)MethodNotes
This compound ~200-208 (for similar cinnamic acid derivatives)[5]TGA/DSC[6]Stable at typical formulation and storage temperatures.
Avobenzone Not specifiedTGAGenerally stable at cosmetic processing temperatures.
Octocrylene Not specifiedTGAGenerally stable at cosmetic processing temperatures.
Oxybenzone Not specifiedTGAGenerally stable at cosmetic processing temperatures.

Table 3: Chemical Stability Data

UV FilterHalf-life (in chlorinated water)Key Degradation ProductsNotes
This compound (as EHMC) ~73 minutes[7]Chlorinated by-products[7]Stability is pH and formulation dependent.
Avobenzone ~119 minutes[7]Chlorinated by-products[7]Reacts with chlorine in aqueous environments.
Octocrylene Not specified-Generally considered chemically stable in formulations.
Oxybenzone Not specified-Generally stable in typical cosmetic formulations.

Experimental Protocols

A variety of analytical techniques are employed to assess the stability of UV filters. The following are detailed methodologies for key experiments cited in this guide.

Photostability Testing (Adapted from ISO 24443)

The photostability of UV filters is assessed by exposing a thin film of the test substance to a controlled dose of UV radiation from a solar simulator.

  • Sample Preparation: A solution of the UV filter in a suitable solvent or a formulated product is prepared at a known concentration.

  • Application: A precise amount of the sample is applied evenly to a roughened quartz or PMMA plate to create a thin film of uniform thickness.

  • Initial Measurement: The initial UV absorbance of the film is measured using a UV spectrophotometer across the UVA and UVB range (290-400 nm).

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a calibrated solar simulator. The irradiation dose is typically measured in Joules per square centimeter (J/cm²).

  • Final Measurement: After irradiation, the UV absorbance of the film is measured again.

  • Data Analysis: The percentage of photodegradation is calculated by comparing the absorbance before and after irradiation. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining concentration of the parent UV filter and identify degradation products.[8]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed sample of the UV filter is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA thermogram shows the temperature at which weight loss occurs, indicating decomposition or volatilization. The onset temperature of decomposition is a key indicator of thermal stability.

Chemical Stability Testing (e.g., in Chlorinated Water)

This test evaluates the reactivity of a UV filter with chemicals it may encounter during its lifecycle, such as chlorine in swimming pools.

  • Sample Preparation: A solution of the UV filter is prepared in chlorinated water with a known concentration of free chlorine.

  • Incubation: The solution is incubated at a controlled temperature and pH for a specific period.

  • Sample Analysis: Aliquots of the solution are taken at different time points and analyzed by HPLC to determine the concentration of the remaining UV filter.

  • Data Analysis: The degradation kinetics (e.g., half-life) of the UV filter in the presence of chlorine are calculated.[7]

Mandatory Visualization

Photodegradation Pathway of Cinnamate Derivatives

The primary photodegradation pathway for cinnamate derivatives like this compound involves photoisomerization from the more stable trans-isomer to the cis-isomer upon absorption of UV radiation. This process can be reversible but may also lead to the formation of cyclobutane dimers through [2+2] cycloaddition reactions, especially at higher concentrations.

G cluster_0 UV Radiation cluster_1 Photodegradation of this compound UV_Photon UV Photon (hv) Trans_Isomer trans-2-Methoxycinnamic Acid (Stable Isomer) UV_Photon->Trans_Isomer Cis_Isomer cis-2-Methoxycinnamic Acid (Less Stable Isomer) Trans_Isomer->Cis_Isomer Photoisomerization Cyclobutane_Dimers Cyclobutane Dimers Trans_Isomer->Cyclobutane_Dimers [2+2] Cycloaddition Cis_Isomer->Trans_Isomer Reversion Cis_Isomer->Cyclobutane_Dimers [2+2] Cycloaddition

Photodegradation pathway of cinnamate derivatives.
Experimental Workflow for Photostability Assessment

The following diagram illustrates the typical workflow for assessing the photostability of a UV filter according to established protocols.

G Start Start Sample_Prep Prepare UV Filter Solution or Formulation Start->Sample_Prep Application Apply Uniform Film to Substrate Sample_Prep->Application Initial_Absorbance Measure Initial UV Absorbance (A₀) Application->Initial_Absorbance Irradiation Expose to Controlled UV Dose Initial_Absorbance->Irradiation Final_Absorbance Measure Final UV Absorbance (A₟) Irradiation->Final_Absorbance Quantification Quantify Degradation (e.g., HPLC) Final_Absorbance->Quantification Data_Analysis Calculate % Degradation and Identify Products Quantification->Data_Analysis End End Data_Analysis->End

Workflow for photostability testing of UV filters.
Cellular Signaling Pathways Potentially Affected by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been shown to modulate various cellular signaling pathways. For instance, trans-cinnamic acid can induce fibroblast migration through the PKA and p38-MAPK signaling pathways, which are crucial for wound healing.[9] The degradation products of UV filters could potentially interact with these or other pathways, leading to various cellular responses.

G cluster_0 Extracellular cluster_1 Cellular Response Cinnamic_Acid trans-Cinnamic Acid PKA PKA Pathway Cinnamic_Acid->PKA p38_MAPK p38-MAPK Pathway Cinnamic_Acid->p38_MAPK Migration Fibroblast Migration PKA->Migration p38_MAPK->Migration ECM_Synthesis ECM Synthesis (Collagen, Laminin) Migration->ECM_Synthesis

Modulation of cellular pathways by trans-cinnamic acid.

Conclusion

This compound and its derivatives represent a class of UV filters with a generally favorable stability profile. However, their photostability can be a concern, particularly in the absence of stabilizing agents or in certain formulations. Compared to the notoriously photolabile Avobenzone, cinnamates offer better intrinsic stability. Octocrylene remains a benchmark for photostability and is often used to enhance the stability of other filters. The thermal and chemical stability of this compound appears adequate for typical cosmetic applications. Further research focusing on direct, quantitative comparisons in standardized formulations is warranted to provide a more definitive assessment of its stability relative to other commercial UV filters. Understanding the cellular effects of any potential degradation products is also a crucial area for ongoing investigation to ensure the long-term safety of sunscreen formulations.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling 2-Methoxycinnamic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Chemical Identity:

  • Name: this compound

  • Synonyms: (E)-3-(2-Methoxyphenyl)acrylic acid, (E)-o-methoxycinnamic acid

  • CAS Number: 1011-54-7, 6099-03-2[1][2]

  • Molecular Formula: C10H10O3[3]

  • Molecular Weight: 178.18 g/mol [3]

Hazard Summary:

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Exposure Route Personal Protective Equipment Specifications and Use
Dermal (Skin) Protective GlovesWear appropriate chemical-resistant gloves. Inspect gloves before use.
Impervious ClothingWear a lab coat or other protective clothing to prevent skin contact.[5]
Ocular (Eyes) Safety Goggles/EyeshieldsWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Inhalation Dust Mask / RespiratorUse a dust mask (type N95, US) or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][4] Ensure adequate ventilation.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a ventilated enclosure or fume hood.

    • Avoid creating dust.[6]

  • During Use:

    • Avoid all personal contact, including inhalation.[7]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.[7]

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect this compound waste in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow: Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.